Futokadsurin C
Description
This compound has been reported in Aristolochia holostylis, Piper kadsura, and Magnolia fraseri with data available.
Structure
3D Structure
Properties
IUPAC Name |
5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDOSKNXLVXIP-WVGOSAFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation of Futokadsurin C from Piper futokadsura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Futokadsurin C, a bioactive neolignan found in the plant Piper futokadsura. This document details the experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and discusses the compound's biological activity, including its role in relevant signaling pathways.
Introduction
This compound is a tetrahydrofuran (B95107) lignan (B3055560) isolated from the aerial parts of Piper futokadsura.[1] Lignans (B1203133) and neolignans from the Piper genus have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects.[2][3] this compound, in particular, has been shown to inhibit the production of nitric oxide (NO) in murine macrophage-like RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.[1] This guide serves as a comprehensive resource for researchers seeking to isolate and study this promising natural product.
Experimental Protocols
The isolation of this compound involves a multi-step process of extraction, fractionation, and chromatographic separation. The following protocols are based on established methodologies for the isolation of lignans from Piper species.[2]
Plant Material and Extraction
Fresh or air-dried aerial parts of Piper futokadsura (3 kg) are extracted with 80% methanol (B129727) at room temperature. The extraction is typically repeated twice to ensure a comprehensive extraction of secondary metabolites. The resulting filtrates are combined and concentrated under reduced pressure to yield a crude methanol extract (approximately 300 g).[2]
Solvent Partitioning (Fractionation)
The crude methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This process typically involves the following steps:[2]
-
n-Hexane Partitioning: The aqueous suspension is first extracted with n-hexane. This separates nonpolar compounds, including many lignans.
-
Chloroform (B151607) Partitioning: The remaining aqueous layer is then extracted with chloroform to isolate compounds of intermediate polarity.
-
n-Butanol Partitioning: Finally, the aqueous layer is extracted with n-butanol to separate more polar compounds.
The n-hexane soluble fraction has been found to be a rich source of lignans and is the primary focus for the isolation of this compound.[2]
Chromatographic Purification
The n-hexane fraction is subjected to column chromatography for the separation and purification of individual compounds.
a) Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230–400 mesh).[2]
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used. The elution typically starts with a low polarity mixture (e.g., 10:1 n-hexane:EtOAc) and the polarity is gradually increased (e.g., to 4:1 n-hexane:EtOAc) to elute compounds with increasing polarity.[2]
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
b) Further Purification (if necessary):
Fractions enriched with this compound may require further purification using techniques such as:
-
Octadecylsilyl (ODS) Column Chromatography: A reversed-phase chromatography technique that separates compounds based on their hydrophobicity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
Data Presentation
Spectroscopic Data for this compound
The structure of this compound, [(7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan], was elucidated using various spectroscopic methods.[1]
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃) | Data not available in the searched literature. |
| ¹³C NMR (CDCl₃) | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Note: While the primary literature confirms the use of spectroscopic methods for structure elucidation, the specific chemical shift and mass spectrometry data for this compound were not available in the public domain at the time of this guide's compilation.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Inhibition of Nitric Oxide Production
Lignans, as a class of compounds, have been shown to suppress NO production by downregulating the expression of inducible nitric oxide synthase (iNOS).[4] This effect is often mediated through the modulation of key inflammatory signaling pathways.
Signaling Pathway
The anti-inflammatory effects of many natural products, including lignans, in LPS-stimulated macrophages are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. Lignans can inhibit this pathway by preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[4][6]
-
MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, are also activated by LPS and play a crucial role in regulating the expression of inflammatory mediators. Lignans have been shown to inhibit the phosphorylation of these MAPKs, thereby suppressing the downstream inflammatory cascade.[4][5]
The inhibition of these pathways ultimately leads to a reduction in iNOS expression and, consequently, decreased NO production.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Signaling Pathway of NO Inhibition
Caption: Inhibition of NO production by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Saucerneol F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Mechanism of Flaxseed Linusorbs on Lipopolysaccharide-Induced RAW 264.7 Macrophages by Modulating TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lucidone inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-kappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Futokadsurin C: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Chemical Architecture and Biological Significance of a Promising Natural Product
Introduction
Futokadsurin C is a naturally occurring bioactive compound that has garnered interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's chemical structure, properties, and potential therapeutic applications. The information presented herein is curated from scientific literature to facilitate a deeper understanding and further investigation of this intriguing molecule.
Chemical Structure and Properties
This compound belongs to the class of lignans (B1203133), a diverse group of polyphenolic compounds found in plants. The precise chemical structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₅[1] |
| Molecular Weight | 356.41 g/mol [1] |
| Appearance | Reported as a white powder |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
| Melting Point | Not available in the reviewed literature |
The core of this compound features a dibenzocyclooctadiene skeleton, a characteristic feature of many bioactive lignans isolated from plants of the Kadsura and Piper genera. The specific arrangement of substituents on this core structure is crucial for its biological activity.
Biological Activity and Potential Applications
Lignans isolated from the Kadsura genus are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. While specific in-depth biological studies on this compound are limited in the publicly available literature, related compounds from Piper futokadsura have demonstrated notable pharmacological properties. These include futoxide, futoenone, futoquinol, and futoamide, which have been investigated for their potential health benefits. The structural similarity of this compound to these compounds suggests it may share a similar spectrum of bioactivity.
Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.
Experimental Protocols
General Isolation and Purification Workflow
References
Futokadsurin C: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a naturally occurring lignan (B3055560) with emerging interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its hypothesized anti-neoplastic and established anti-inflammatory effects. The information is compiled to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways implicated in its activity.
Anti-Neoplastic Activity: Modulation of the PI3K/Akt/mTOR Signaling Pathway (Hypothesized)
This compound is postulated to exert anti-cancer effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a common feature in many cancers.[1] The hypothesis is that this compound inhibits one or more components of this pathway, leading to a reduction in cancer cell proliferation and an increase in apoptosis.[1]
Data Presentation
Currently, there is a lack of publicly available quantitative data demonstrating the direct effects of this compound on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway. Similarly, specific IC50 values for this compound against various cancer cell lines have not been widely reported.[2] The table below serves as a template for organizing future experimental findings.
| Cell Line | Assay | Parameter | IC50 / % Inhibition | Reference |
| e.g., MCF-7 | MTT Assay | Cell Viability | Data Not Available | |
| e.g., HeLa | Western Blot | p-Akt/Akt ratio | Data Not Available | |
| e.g., HepG2 | Western Blot | p-mTOR/mTOR ratio | Data Not Available |
Experimental Protocols
This protocol is a standard colorimetric assay to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2]
-
Cell Culture: Culture cancer cell lines (e.g., HeLa, MCF-7, HepG2) in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent like DMSO. Add various concentrations of this compound to the wells. Include a solvent control. Incubate the plates for 24, 48, or 72 hours.[2]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent such as DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Express cell viability as a percentage of the control. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
This protocol describes the methodology to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, mTOR, p70S6K, 4E-BP1).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
This compound has been identified as an inhibitor of nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This inhibitory action suggests its potential as an anti-inflammatory agent, as excessive NO production is a hallmark of various inflammatory conditions.
Data Presentation
The inhibitory concentration (IC50) of this compound on nitric oxide production has not been reported in the reviewed literature. The following table provides a comparative analysis of this compound with two well-characterized nitric oxide synthase (NOS) inhibitors.
| Compound | Target/Assay | Cell Line/Enzyme | IC50 |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported |
| L-NAME | Nitric Oxide Synthase (NOS) | Purified Brain NOS | 70 µM |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Mouse iNOS | 2.1 µM |
Experimental Protocols
This protocol is a standard method to assess the inhibitory effect of compounds on NO production in a cell-based assay.
-
Cell Culture and Seeding: Culture murine macrophage-like RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Compound Treatment and Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated cells as negative and positive controls, respectively.
-
Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation, collect the supernatant from each well. Mix 100 µL of the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. Determine the concentration of nitrite, a stable metabolite of NO, from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of inhibition of NO production by comparing the nitrite concentrations in the compound-treated wells to the vehicle-treated control wells.
Mandatory Visualization
Caption: Inhibition of LPS/IFN-γ induced NO production by this compound.
Conclusion
This compound presents as a promising natural compound with potential therapeutic applications in oncology and inflammatory diseases. Its hypothesized mechanism of action in cancer involves the downregulation of the crucial PI3K/Akt/mTOR signaling pathway. In the context of inflammation, it has been shown to inhibit the production of nitric oxide. Further research is warranted to elucidate the precise molecular targets of this compound and to provide quantitative data on its efficacy in various disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the multifaceted pharmacological activities of this compound.
References
Futokadsurin C: A Potential Anti-Neoplastic Agent – A Technical Guide for Researchers
Disclaimer: As of December 2025, publicly available, peer-reviewed research data on the specific anti-neoplastic activities of Futokadsurin C is limited. This technical guide is therefore based on hypothesized mechanisms of action for related compounds and standardized experimental protocols commonly employed in cancer research. The quantitative data presented are illustrative examples and should not be considered as experimentally verified results for this compound.
Introduction
This compound is a natural product with a chemical structure that suggests potential anti-neoplastic properties. While specific experimental evidence is not yet widely available, its classification among compounds known to interact with key cellular signaling pathways makes it a molecule of interest for cancer research and drug development. This guide provides a framework for investigating the potential anti-cancer effects of this compound, focusing on its hypothesized mechanism of action involving the inhibition of the STAT3 signaling pathway and the induction of cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC).
Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, including HCC, and is associated with tumor cell proliferation, survival, and angiogenesis.[1][2] One of the key negative regulators of STAT3 is the protein tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate STAT3.[3] It is hypothesized that this compound may exert its anti-neoplastic effects by activating SHP-1, leading to the suppression of STAT3 signaling.
Furthermore, disruption of the cell cycle is a critical strategy in cancer therapy. The G2/M phase transition is tightly regulated by the Cyclin B1/Cdc2 kinase complex.[4] Downregulation of these proteins can lead to G2/M arrest and subsequent apoptosis. This guide outlines potential experimental approaches to test the hypothesis that this compound induces G2/M phase arrest by modulating the expression of Cyclin B1 and Cdc2.
Quantitative Data Summary
The following tables are presented as templates for organizing and presenting potential experimental data on this compound. The values within are for illustrative purposes only.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HepG2 | Hepatocellular Carcinoma | Data Not Available |
| Huh7 | Hepatocellular Carcinoma | Data Not Available |
| PLC/PRF/5 | Hepatocellular Carcinoma | Data Not Available |
| Normal Hepatocytes | Non-cancerous control | Data Not Available |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available |
Table 3: Apoptosis Induction by this compound in HepG2 Cells
| Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Control (Vehicle) | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available |
Table 4: In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Data Not Available | - |
| This compound (mg/kg) | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the anti-neoplastic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat HepG2 cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat HepG2 cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in the hypothesized signaling pathways.
-
Protein Extraction: Treat HepG2 cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705), STAT3, SHP-1, Cyclin B1, Cdc2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject HepG2 cells into the flank of athymic nude mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose) or vehicle control intraperitoneally on a set schedule.
-
Tumor Measurement: Measure tumor volume every few days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.
Visualizations of Hypothesized Mechanisms
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows for investigating this compound.
Caption: Hypothesized mechanism of this compound via SHP-1 activation and subsequent STAT3 inhibition.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
References
- 1. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and prognostic role of cyclin-dependent kinase 1 (cdc2) in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Futokadsurin C: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura, has emerged as a compound of interest for its potential anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of this compound's anti-inflammatory effects, drawing from available in vitro data and the established mechanisms of structurally related lignans (B1203133). While research on this compound is in its nascent stages, preliminary findings indicate its ability to inhibit nitric oxide (NO) production, a key mediator in inflammatory processes. This whitepaper summarizes the known quantitative data, outlines relevant experimental methodologies, and presents hypothesized signaling pathways to guide future research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key area of pharmacological research is the identification of novel therapeutic agents that can modulate inflammatory pathways with high efficacy and minimal side effects.
Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant attention for their diverse biological activities, including anti-inflammatory effects[1][2]. This compound, a tetrahydrofuran lignan, is one such compound that has demonstrated potential as an inhibitor of inflammatory mediators[3]. This document aims to consolidate the existing knowledge on this compound's anti-inflammatory properties and provide a framework for its further investigation.
Quantitative Data
The primary reported anti-inflammatory activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells[3]. However, a specific 50% inhibitory concentration (IC50) value has not been reported in the reviewed literature. For comparative purposes, the IC50 values of other lignans and compounds from Piper species against NO production are presented below.
| Compound | Target/Assay | Cell Line/Enzyme | IC50 | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported | [3] |
| Zanthplanispine (a tetrahydrofuran lignan) | Nitric Oxide Production | RAW 264.7 Cells | 36.8 µM | [4] |
| Piperkadsin C (a neolignan from Piper kadsura) | Nitric Oxide Production | BV-2 Microglia Cells | 14.6 µM | [5] |
| Futoquinol (from Piper kadsura) | Nitric Oxide Production | BV-2 Microglia Cells | 16.8 µM | [5] |
| Piperkadsin A (a neolignan from Piper kadsura) | ROS Production | Human Polymorphonuclear Neutrophils | 4.3 µM | [6] |
Hypothesized Mechanism of Action
Based on the known mechanisms of other tetrahydrofuran lignans, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines[2][7].
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway, thereby reducing the expression of iNOS and subsequent NO production.
Modulation of MAPK Signaling Pathways
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases by stimuli such as LPS leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Structurally similar lignans have been shown to inhibit the phosphorylation of ERK, JNK, and p38, leading to a downstream reduction in inflammation[7].
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the available information and standard immunological assays, the following methodologies are relevant for its investigation.
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory agents.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere[3].
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium[3].
-
Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is generated to calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: RAW 264.7 cells, treated as described above, are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38.
-
Detection: After incubation with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Model
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: Animals are orally or intraperitoneally administered with this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan control group.
Visualizations
Signaling Pathways
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound has been identified as an inhibitor of nitric oxide production, suggesting its potential as an anti-inflammatory agent. However, the current body of research is limited, and further investigations are required to fully elucidate its therapeutic potential.
Future research should focus on:
-
Determining the IC50 value of this compound for the inhibition of NO production and other inflammatory mediators to quantify its potency.
-
Investigating the detailed molecular mechanism by which this compound exerts its effects, with a particular focus on the NF-κB and MAPK signaling pathways.
-
Evaluating the effect of this compound on the expression of a broader range of pro-inflammatory cytokines and enzymes , such as TNF-α, IL-6, IL-1β, and COX-2.
-
Conducting in vivo studies using animal models of inflammation to assess the efficacy, pharmacokinetics, and safety profile of this compound.
A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. An Unusual Tetrahydrofuran Lignan from the Roots of Zanthoxylum planispinum and the Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Futokadsurin C as a Potential Inhibitor of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available, peer-reviewed research has not established a direct inhibitory effect of Futokadsurin C on the PI3K/Akt/mTOR pathway. The following guide is based on the hypothesized mechanism of action and provides a framework for investigating this potential therapeutic target.
Introduction
This compound, a naturally occurring terpene alkaloid, has been identified as a compound of interest for its potential biomedical applications, particularly in oncology and neuropharmacology.[1] While its full mechanism of action is still under investigation, one proposed hypothesis is that this compound exerts anti-neoplastic effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[2]
This technical guide provides a comprehensive overview of the hypothesized role of this compound as a PI3K/Akt/mTOR pathway inhibitor and details the experimental protocols necessary to validate this hypothesis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that responds to extracellular signals such as growth factors and nutrients. Its activation promotes cell growth and survival. In many cancerous cells, this pathway is constitutively active, driving tumor progression.[2]
Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling cascade.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data on this compound
As previously stated, there is a lack of specific quantitative data from peer-reviewed literature detailing the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway. Research into its biological activity has shown that it can inhibit nitric oxide production in murine macrophage-like RAW 264.7 cells, though a specific IC50 value has not been reported in the primary literature reviewed.[3]
To properly evaluate this compound as a PI3K/Akt/mTOR inhibitor, the following quantitative data would need to be generated through the experimental protocols outlined below.
Table 1: Hypothetical In Vitro Kinase Assay Data for this compound
| Target Kinase | IC50 (nM) |
| PI3Kα | Data Needed |
| PI3Kβ | Data Needed |
| PI3Kδ | Data Needed |
| PI3Kγ | Data Needed |
| Akt1 | Data Needed |
| Akt2 | Data Needed |
| Akt3 | Data Needed |
| mTOR | Data Needed |
Table 2: Hypothetical Cellular Assay Data for this compound in Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| e.g., MCF-7 | Cell Viability (72h) | Metabolic Activity | Data Needed |
| e.g., PC-3 | Cell Viability (72h) | Metabolic Activity | Data Needed |
| e.g., A549 | Apoptosis | Caspase-3/7 Activity | Data Needed |
| e.g., MCF-7 | Western Blot | p-Akt (Ser473) | Data Needed |
| e.g., PC-3 | Western Blot | p-S6K (Thr389) | Data Needed |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.
Cell Viability Assay (MTT or Resazurin Assay)
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, PC-3, A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K, Akt, or mTOR.
Methodology:
-
Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) or a traditional radioactive assay.
-
Reaction Mixture: In a microplate, combine the recombinant kinase (e.g., PI3Kα, Akt1, mTOR), its specific substrate (e.g., PIP2 for PI3K, a peptide substrate for Akt/mTOR), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for the recommended time.
-
Detection: Measure the kinase activity by detecting the amount of ADP produced or the phosphorylation of the substrate, according to the kit instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Experimental and Logical Workflow
The following diagram outlines a logical workflow for the investigation of this compound as a PI3K/Akt/mTOR pathway inhibitor.
Caption: Workflow for investigating this compound's effect on the PI3K/Akt/mTOR pathway.
Conclusion
While the direct inhibition of the PI3K/Akt/mTOR pathway by this compound remains a hypothesis, this guide provides a clear and structured approach for its investigation. The successful execution of the outlined experimental protocols would generate the necessary quantitative data to either validate or refute this proposed mechanism of action, thereby clarifying the therapeutic potential of this compound for cancers with a dysregulated PI3K/Akt/mTOR pathway. Further research, potentially spurred by network pharmacology studies that have associated traditional medicines containing this compound with the PI3K/Akt pathway, is warranted to explore this promising natural compound.[4]
References
Futokadsurin C: A Technical Deep-Dive into its Inhibition of Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Futokadsurin C, a lignan (B3055560) isolated from Piper futokadsura, has emerged as a molecule of interest for its anti-inflammatory properties, specifically its ability to inhibit the production of nitric oxide (NO).[1] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases. This document provides a comprehensive technical overview of the current understanding of this compound's inhibitory action on NO production, including available quantitative data, detailed experimental methodologies, and the elucidated signaling pathways. While this compound has been shown to inhibit NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage-like RAW 264.7 cells, specific quantitative data such as an IC50 value in this cell line is not yet reported in the primary literature. However, a study has demonstrated its moderate inhibitory effect in LPS-activated BV-2 microglial cells.[2] This guide aims to equip researchers and drug development professionals with the foundational knowledge required to further investigate and potentially harness the therapeutic potential of this compound.
Data Presentation: Inhibitory Activity
The inhibitory effects of this compound on nitric oxide production have been quantified, providing a benchmark for its potential as an anti-inflammatory agent. The following table summarizes the available data for this compound and provides a comparison with other compounds isolated from Piper kadsura.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | BV-2 (microglia) | LPS | 43.1 | [2] |
| Piperkadsin C | BV-2 (microglia) | LPS | 14.6 | [2][3] |
| Futoquinol | BV-2 (microglia) | LPS | 16.8 | [2][3] |
| Galgravin | RAW 264.7 (macrophage) | LPS | 33.4 | [2] |
| Wallichinine | BV-2 (microglia) | LPS | 45.6 | [2] |
Note: While this compound has been identified as an inhibitor of NO production in RAW 264.7 cells, a specific IC50 value in this cell line has not been reported in the reviewed literature.[1]
Signaling Pathways in Nitric Oxide Production and Inhibition
The production of nitric oxide in macrophages in response to inflammatory stimuli like LPS and IFN-γ is a well-orchestrated process involving complex signaling cascades. These pathways converge on the transcriptional activation of the inducible nitric oxide synthase (iNOS) gene. This compound, like many other anti-inflammatory lignans, is hypothesized to exert its inhibitory effect by modulating key nodes within these pathways.
LPS/IFN-γ Induced iNOS Expression Pathway
The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Concurrently, IFN-γ signaling through its receptor activates the JAK-STAT pathway. The synergistic action of these pathways leads to robust transcription of the iNOS gene, resulting in a surge of NO production.
Hypothesized Mechanism of Action for this compound
Based on the known mechanisms of other lignans, this compound likely inhibits nitric oxide production by suppressing the expression of the iNOS enzyme rather than directly inhibiting its catalytic activity. This suppression is thought to occur through the inhibition of the NF-κB and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By interfering with these upstream signaling events, this compound would prevent the translocation of key transcription factors like NF-κB and AP-1 to the nucleus, thereby downregulating iNOS gene transcription.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on nitric oxide production.
Cell Culture and Treatment
-
Cell Line: Murine macrophage-like RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression and NO production. Control wells include unstimulated cells, and cells stimulated with LPS/IFN-γ in the absence of this compound.
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Griess Reagent (working solution): Equal volumes of Griess Reagent A and B are mixed immediately before use.
-
Nitrite Standard: A standard curve is prepared using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
-
Procedure:
-
After the 24-hour treatment period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of the freshly prepared Griess Reagent is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite in the samples is calculated from the standard curve. The percentage of NO production inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of stimulated control)] x 100
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the test compound, ensuring that the observed inhibition of NO production is not due to cell death.
-
Reagent Preparation:
-
MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% (w/v) sodium dodecyl sulfate (B86663) (SDS) in 50% (v/v) N,N-dimethylformamide.
-
-
Procedure:
-
Following the 24-hour treatment with this compound and LPS/IFN-γ, the culture medium is removed.
-
100 µL of fresh culture medium and 10 µL of MTT solution are added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium containing MTT is removed, and 100 µL of solubilization solution (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to validate the NO inhibitory activity of a compound like this compound.
Conclusion and Future Directions
This compound demonstrates clear potential as an inhibitor of nitric oxide production, a key process in inflammation. The available data, primarily from studies on BV-2 microglial cells, indicates a moderate inhibitory activity.[2] To fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should focus on:
-
Determining the IC50 value of this compound in RAW 264.7 macrophage cells to provide a direct quantitative measure of its potency in this widely used model of inflammation.
-
Investigating the precise molecular mechanism of action , including its effects on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Conducting in vivo studies in animal models of inflammatory diseases to validate the anti-inflammatory efficacy of this compound.
By addressing these research gaps, a more complete picture of this compound's pharmacological profile can be established, paving the way for its potential development as a novel anti-inflammatory therapeutic.
References
Futokadsurin C: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its anti-inflammatory effects through the inhibition of nitric oxide production. This document furnishes detailed experimental protocols, data presentation standards, and visualizations of key cellular pathways and experimental workflows to facilitate further research and development.
Introduction
Lignans (B1203133), a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, isolated from Piper futokadsura, has been identified as an inhibitor of nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)[1]. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibition of NO production represents a key therapeutic strategy for inflammatory disorders. This guide details the methodologies to screen and characterize the biological activity of this compound.
Anti-inflammatory Activity: Nitric Oxide Inhibition
The primary reported biological activity of this compound is the inhibition of nitric oxide production. While a specific IC50 value for this compound has not been reported in the reviewed literature, its qualitative inhibitory activity has been documented[1]. For comparative purposes, the inhibitory activities of other neolignans from the Piper genus are presented below.
Quantitative Data: Comparative Inhibitory Activity
The following table summarizes the reported IC50 values for various lignans from the Piper genus against nitric oxide production. This data provides a benchmark for the potential potency of this compound.
| Compound | Source | Cell Line | IC50 (µM) |
| Piperkadsin C | Piper kadsura | BV-2 microglia | 14.6 |
| Futoquinol | Piper kadsura | BV-2 microglia | 16.8 |
| Aminoguanidine (Reference Inhibitor) | - | Mouse iNOS | 2.1 |
| L-NAME (Reference Inhibitor) | - | Purified Brain NOS | 70 |
Data compiled from available scientific literature.[1]
Experimental Protocol: Nitric Oxide Inhibition Assay
This protocol details the in vitro screening of this compound for its ability to inhibit NO production in RAW 264.7 macrophage cells.
2.2.1. Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
2.2.2. Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.
2.2.3. Compound Treatment and Stimulation
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Stimulate the cells by adding LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 U/mL) to all wells except for the negative control wells.
-
Incubate the plates for 24 hours.
2.2.4. Nitrite Quantification (Griess Assay)
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
2.2.5. Data Analysis
Calculate the percentage of NO inhibition using the following formula:
% Inhibition = [(Nitrite concentration in stimulated control) - (Nitrite concentration in treated sample)] / (Nitrite concentration in stimulated control) x 100
The IC50 value, the concentration of this compound that causes 50% inhibition of NO production, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: LPS/IFN-γ Induced Nitric Oxide Production
The inhibitory action of this compound targets the signaling cascade that leads to the production of nitric oxide in macrophages upon stimulation by LPS and IFN-γ. This pathway culminates in the expression and activation of inducible nitric oxide synthase (iNOS).
Caption: LPS/IFN-γ signaling pathway for iNOS induction and NO production.
Cytotoxicity Assessment
It is crucial to determine whether the observed inhibition of NO production is a specific effect or a result of general cytotoxicity. Therefore, a cell viability assay should be performed in parallel with the NO inhibition assay.
Experimental Protocol: MTT Assay for Cell Viability
3.1.1. Materials and Reagents
-
Cells treated as described in the NO inhibition assay protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
96-well plates
3.1.2. Procedure
-
After the 24-hour incubation with this compound, remove the culture supernatant for the Griess assay.
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.1.3. Data Analysis
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
A compound is generally considered non-cytotoxic at concentrations where cell viability is above 80-90%.
Experimental Workflow: Integrated Anti-inflammatory and Cytotoxicity Screening
The following diagram illustrates the integrated workflow for screening this compound for its anti-inflammatory and cytotoxic effects.
Caption: Integrated workflow for anti-inflammatory and cytotoxicity screening.
Screening for Other Biological Activities
To build a comprehensive biological activity profile for this compound, it is recommended to screen for other potential therapeutic effects, such as antiviral and anticancer activities. The following sections provide generalized protocols for these screening assays.
Antiviral Activity Screening
A common method for antiviral screening is the cytopathic effect (CPE) inhibition assay.
4.1.1. Experimental Protocol: CPE Inhibition Assay
-
Cell and Virus Preparation: Culture a suitable host cell line (e.g., Vero cells) and prepare a stock of the target virus.
-
Cell Seeding: Seed the host cells into 96-well plates and allow them to form a monolayer.
-
Compound and Virus Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period. Then, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days.
-
Incubation: Incubate the plates until CPE is observed in the virus control wells.
-
CPE Evaluation: Visually assess the reduction in CPE in the treated wells compared to the virus control. Alternatively, cell viability can be quantified using an MTT or resazurin-based assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.
Anticancer Activity Screening
The cytotoxic effect of this compound against cancer cell lines can be evaluated using a standard cell viability assay.
4.2.1. Experimental Protocol: Anticancer Cytotoxicity Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types.
-
Cell Seeding: Seed the cancer cells into 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Determine cell viability using an MTT, resazurin, or other suitable assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound demonstrates promising anti-inflammatory activity by inhibiting nitric oxide production. This technical guide provides the necessary experimental protocols and conceptual frameworks to rigorously evaluate this activity and to explore other potential therapeutic applications. The provided methodologies for cytotoxicity, antiviral, and anticancer screening will enable a comprehensive characterization of the biological profile of this compound, paving the way for its potential development as a novel therapeutic agent. Further research is warranted to elucidate its precise mechanism of action and to establish a more detailed quantitative profile of its biological effects.
References
Futokadsurin C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a tetrahydrofuran (B95107) lignan (B3055560) that has garnered interest within the scientific community for its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound, with a focus on its inhibitory effects on nitric oxide production. Detailed experimental protocols and data are presented to support further research and development.
Discovery and Natural Sources
This compound was first isolated and identified by a team of researchers led by Tenji Konishi from Kyoto Pharmaceutical University. The discovery was published in the January 2005 issue of the Chemical & Pharmaceutical Bulletin.[1]
The primary natural source of this compound is the aerial parts of Piper futokadsura, a plant belonging to the Piperaceae family.[1][2] This plant is also a source of other related neolignans, including Futokadsurin A and B.[1]
Chemical Structure
The structure of this compound was elucidated using spectroscopic methods and is defined as (7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan.[1]
Biological Activity: Inhibition of Nitric Oxide Production
This compound has been identified as an inhibitor of nitric oxide (NO) production.[1] Excessive production of NO by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response. The inhibitory action of this compound was observed in a murine macrophage-like cell line (RAW 264.7) that was activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2] This suggests that this compound may exert its anti-inflammatory effects by modulating the iNOS pathway.
Quantitative Data
While the inhibitory activity of this compound on nitric oxide production has been established, a specific 50% inhibitory concentration (IC50) value has not been reported in the peer-reviewed literature. For the purpose of comparison, the IC50 values of other compounds isolated from Piper species and their inhibitory effects on NO production are presented in the table below.
| Compound | Source | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Piperkadsin C | Piper kadsura | Nitric Oxide Production | BV-2 microglia | 14.6 | [3] |
| Futoquinol | Piper kadsura | Nitric Oxide Production | BV-2 microglia | 16.8 | [3] |
Experimental Protocols
Representative Isolation Protocol for this compound from Piper futokadsura
While the original publication by Konishi et al. (2005) provides a general outline, this protocol offers a more detailed, representative methodology for the isolation and purification of tetrahydrofuran lignans (B1203133) like this compound from Piper species, based on common practices in natural product chemistry.
1. Extraction:
- The dried and powdered aerial parts of Piper futokadsura are extracted with methanol (B129727) (MeOH) at room temperature.
- The extraction is typically repeated multiple times to ensure exhaustive extraction.
- The resulting MeOH extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
3. Chromatographic Purification:
- The chloroform-soluble fraction, which is likely to contain lignans, is subjected to column chromatography on silica (B1680970) gel.
- A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.
- Final purification to yield pure this compound is typically accomplished using preparative high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
Nitric Oxide Production Inhibition Assay
This protocol details the cell-based assay used to determine the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells.
1. Cell Culture:
- RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
- Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
- The culture medium is then replaced with fresh medium containing various concentrations of this compound.
- Cells are stimulated with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production.
- Control wells include cells with medium alone (negative control) and cells stimulated with LPS/IFN-γ without the test compound (positive control).
- After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at approximately 540 nm using a microplate reader.
3. Data Analysis:
- A standard curve is generated using known concentrations of sodium nitrite.
- The concentration of nitrite in the samples is calculated from the standard curve.
- The percentage of inhibition of NO production is calculated relative to the positive control.
4. Cell Viability Assay:
- To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
Signaling Pathways and Mechanism of Action
This compound is believed to exert its inhibitory effect on nitric oxide production by targeting the signaling pathway that leads to the induction of iNOS. While the precise molecular interactions of this compound have not been fully elucidated, many lignans isolated from Piper species are known to inhibit iNOS expression by suppressing the activation of the nuclear factor-kappa B (NF-κB) pathway.
LPS and IFN-γ activate cell surface receptors (like Toll-like receptor 4 for LPS), triggering a downstream signaling cascade that ultimately leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus, where it binds to the promoter region of the Nos2 gene, initiating the transcription of iNOS. It is hypothesized that this compound may interfere with one or more steps in this pathway, thereby preventing iNOS expression and subsequent NO production.
Below is a diagram illustrating the general signaling pathway for iNOS induction and the likely point of intervention for this compound.
Conclusion
This compound, a tetrahydrofuran lignan from Piper futokadsura, demonstrates significant potential as an anti-inflammatory agent through its ability to inhibit nitric oxide production. While further research is required to determine its precise IC50 value and fully elucidate its mechanism of action, the available data provides a strong foundation for its continued investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
Methodological & Application
Futokadsurin C: Application Notes and Experimental Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a naturally occurring compound that has garnered interest for its potential anti-neoplastic properties. While extensive peer-reviewed research on this compound is emerging, preliminary investigations and analogous compound studies suggest its potential mechanism of action may involve the modulation of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[1] This document provides a comprehensive guide with detailed protocols for researchers investigating the anti-cancer effects of this compound.
Hypothesized Mechanisms of Action
This compound is hypothesized to exert its anti-cancer effects through two primary mechanisms:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, promoting tumor development and progression.[1] It is postulated that this compound may inhibit one or more key components of this pathway, leading to a reduction in cancer cell proliferation and survival.[1]
-
Induction of the Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The intrinsic pathway is initiated by cellular stress and culminates in the activation of caspases, which execute the apoptotic program.[2] this compound may trigger this pathway, leading to the selective death of cancer cells.[2]
Data Presentation: Quantitative Analysis of this compound's Anti-Cancer Effects
The following tables provide a framework for summarizing quantitative data from key experiments. Researchers should populate these tables with their experimental findings.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Data | Data | Data |
| e.g., A549 | Data | Data | Data |
| e.g., HeLa | Data | Data | Data |
IC50 (half-maximal inhibitory concentration) values should be determined from dose-response curves.
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., MCF-7 | Vehicle Control | Data | Data |
| This compound (IC50) | Data | Data | |
| e.g., A549 | Vehicle Control | Data | Data |
| This compound (IC50) | Data | Data |
Data to be obtained from flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining.[3]
Table 3: Impact of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| e.g., A549 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
Data to be obtained from flow cytometry analysis after Propidium Iodide (PI) staining of DNA content.[3]
Experimental Protocols
Herein are detailed protocols for foundational experiments to elucidate the anti-cancer effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound).[2][3]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 2: Apoptosis Assay (Annexin V-FITC and PI Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.[3]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in the apoptosis assay protocol and harvest the cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[3]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark.[3]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be determined based on the fluorescence intensity of the PI signal.[3]
Visualizations: Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for Futokadsurin C in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Futokadsurin C in various cell-based assays. This document outlines detailed protocols for investigating its potential anti-neoplastic and anti-inflammatory activities through the modulation of key signaling pathways.
This compound is a naturally occurring lignan (B3055560) with demonstrated biological activities, including potential anti-cancer and anti-inflammatory effects.[1][2] Its mechanism of action is hypothesized to involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway in cancer cells and the inhibition of nitric oxide (NO) production in inflammatory models.[1][2]
Data Presentation
While specific quantitative data such as IC50 values for this compound are not widely reported in the public domain, the following table summarizes the key cell-based assays and the type of quantitative data that can be generated to characterize its activity.[1][3] For comparative purposes, IC50 values for well-characterized inhibitors targeting similar pathways are included.
| Compound | Target/Assay | Cell Line/Enzyme | Reported IC50 | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported | [1] |
| L-NAME | Nitric Oxide Synthase (NOS) | Purified Brain NOS | 70 µM | [1] |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Mouse iNOS | 2.1 µM | [1] |
| This compound | Cytotoxicity (e.g., MTT Assay) | Various Cancer Cell Lines | Not Reported | [3] |
Hypothesized Signaling Pathways
The biological effects of this compound are believed to be mediated through its interaction with specific signaling cascades.
Hypothesized Anti-Neoplastic Signaling Pathway of this compound
This compound is postulated to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1]
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
In the context of inflammation, this compound has been identified as an inhibitor of nitric oxide production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This suggests its potential as an anti-inflammatory agent by targeting the signaling cascade leading to the induction of inducible nitric oxide synthase (iNOS).
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.[3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO).[3]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of this compound concentration and determine the IC50 value using a non-linear regression model.
Experimental Workflow for Cytotoxicity Assessment
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is designed to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in stimulated macrophages.[1]
Materials:
-
RAW 264.7 murine macrophage-like cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
96-well plates
-
Griess Reagent System
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates at a density of 1.5 x 10⁵ cells/mL. Allow the cells to adhere for 24 hours.[1]
-
Compound Treatment and Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.[1]
-
Incubation: Incubate the plates for 24 hours.[1]
-
Nitrite (B80452) Quantification (Griess Assay): Collect the supernatant from each well. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess Reagent System according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of inhibition of NO production by comparing the nitrite concentrations in the compound-treated wells to the vehicle-treated control wells.[1]
-
Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO production is not due to cytotoxicity.[1]
Workflow for Validating a Nitric Oxide Inhibitor
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
To confirm the molecular mechanism of this compound's anti-neoplastic activity, Western blotting can be used to assess the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of this compound on the phosphorylation and expression of target proteins.
References
Application Notes and Protocols for Futokadsurin C Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a naturally occurring compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Preliminary studies suggest that this compound may exert its effects through the inhibition of nitric oxide production and modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway.[2] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines, a critical step in the evaluation of its potential as a therapeutic agent. The provided methodologies cover cell viability assays, apoptosis analysis, and cell cycle profiling.
Data Presentation
While specific IC50 values for this compound are not widely available in the public domain, the following table provides a representative example of how cytotoxicity data for related coumarin (B35378) compounds are typically presented.[2] This format allows for a clear and concise comparison of cytotoxic activity across different cancer cell lines.
Table 1: Representative Cytotoxic Activity of Coumarin Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Acetoxycoumarin | CRL 1548 | Liver | 45.1 |
| Furocoumarin (Xanthotoxin) | HepG2 | Liver | 6.9 µg/mL |
Note: This data is illustrative for coumarin derivatives and not specific to this compound.[3]
Experimental Protocols
A systematic approach is required to determine the cytotoxic and mechanistic effects of this compound. This involves a primary cytotoxicity screen followed by more detailed assays to understand the mechanism of cell death.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[4]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cells treated with this compound (at IC50 concentration) and vehicle control
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at its predetermined IC50 concentration for a specified time. Harvest the cells by trypsinization and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[3]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
Cells treated with this compound and vehicle control
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells by resuspending them in cold 70% ethanol and incubating overnight at -20°C.[3]
-
Staining: Wash the fixed cells with PBS and stain them with the PI/RNase A solution.[3]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[3]
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to exert its cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[2]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the logical flow of experiments to assess the cytotoxic properties of this compound.
Caption: Workflow for evaluating the cytotoxicity of this compound.
References
Application Notes: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophage Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and immune responses.[1][2] In the immune system, macrophages, upon activation by stimuli like lipopolysaccharide (LPS), produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[1][3][4] While this NO production is essential for host defense against pathogens, its overproduction is implicated in the pathogenesis of various inflammatory diseases, such as septic shock and chronic inflammation.[1][5] Consequently, the inhibition of iNOS activity or expression in macrophages presents a promising therapeutic strategy for managing inflammatory disorders. The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to screen and characterize potential anti-inflammatory agents that target the NO production pathway.[1][6]
These application notes provide detailed protocols for studying nitric oxide inhibitors in RAW 264.7 macrophage cells, including methods for cell culture, induction of NO production, quantification of NO, and assessment of cell viability. Additionally, we present the signaling pathway of NO production and a general experimental workflow for screening potential inhibitors.
Data Presentation: Efficacy of Nitric Oxide Inhibitors
The inhibitory effects of various compounds on nitric oxide production in LPS-stimulated RAW 264.7 cells are summarized below. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of NO production.
| Compound/Extract | IC50 Value | Cell Line | Notes |
| Epimuqubilin A | 7.4 µM | RAW 264.7 | A norsesterterpene peroxide isolated from a marine sponge.[7] |
| Sigmosceptrellin A | 9.9 µM | RAW 264.7 | A norsesterterpene peroxide.[7] |
| Zingiber ottensii Valeton (Crude Protein Extract) | 38.6 ± 0.34 µg/mL | RAW 264.7 | This extract also suppressed iNOS, IL-6, and TNF-α mRNA expression.[8] |
| Ulmus pumila L. (Ethyl Acetate Fraction) | 161.0 µg/mL | RAW 264.7 | Hot water extract also showed inhibitory activity.[6] |
| 2',3',5,7-tetrahydroxyflavone | 19.7 µM | RAW 264.7 | A synthetic flavone (B191248) that acts as a down-regulator of iNOS induction.[9] |
| Luteolin (3',4',5,7-tetrahydroxyflavone) | 17.1 µM | RAW 264.7 | A synthetic flavone that down-regulates iNOS induction.[9] |
| Bis(helenalinyl)glutarate (B1196705) (BHG) | 0.90 ± 0.04 µM | RAW 264.7 | Also down-regulated iNOS protein expression with an IC50 of 1.12 ± 0.16 µM.[5] |
| Aminoguanidine (AG) | - | RAW 264.7 | A known selective inhibitor of iNOS.[10][11][12][13] |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | - | RAW 264.7 | A non-selective NOS inhibitor.[14][15][16] |
Signaling Pathway of Nitric Oxide Production and Inhibition
The production of nitric oxide in RAW 264.7 macrophages is primarily initiated by the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS). This triggers a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[17][18] These transcription factors then translocate to the nucleus and induce the expression of the inducible nitric oxide synthase (iNOS) gene.[3] iNOS, in turn, catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[19] Various inhibitors can interfere with this pathway at different points, such as by inhibiting iNOS enzyme activity directly or by suppressing the signaling pathways that lead to iNOS expression.
Caption: Signaling pathway of LPS-induced nitric oxide production and points of inhibition.
Experimental Workflow for Screening Nitric Oxide Inhibitors
A typical workflow for identifying and characterizing nitric oxide inhibitors in RAW 264.7 cells involves several key steps. The process begins with cell culture and seeding, followed by treatment with the test compounds and stimulation with LPS to induce NO production. The amount of NO produced is then quantified, and the viability of the cells is assessed to rule out cytotoxicity-mediated effects.
Caption: Experimental workflow for screening nitric oxide inhibitors in RAW 264.7 cells.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (e.g., T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cells with sterile PBS.
-
Add a small volume of Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at a recommended sub-cultivation ratio of 1:3 to 1:6.[20] Replace the medium every 2-3 days.
Nitric Oxide Production Inhibition Assay
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors
-
96-well cell culture plates
-
Griess Reagent System (e.g., 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[1]
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[21]
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.[21]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[1] Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[1]
-
Incubate at room temperature for 10-15 minutes.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
Materials:
-
RAW 264.7 cells treated as in the NO inhibition assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well.
-
Incubate the plate for 4 hours at 37°C.[1]
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Western Blot for iNOS Protein Expression
Materials:
-
RAW 264.7 cells treated with inhibitors and/or LPS
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.[22]
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers interested in the discovery and characterization of nitric oxide inhibitors in RAW 264.7 macrophage cells. By following these standardized methods, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of potential anti-inflammatory compounds. The use of the RAW 264.7 cell model remains a cornerstone in the preclinical evaluation of novel therapeutics for inflammatory diseases associated with excessive nitric oxide production.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of nitric oxide synthase activity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of inducible nitric oxide synthase by bis(helenalinyl)glutarate in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. New Role for L-Arginine in Regulation of Inducible Nitric-Oxide-Synthase-Derived Superoxide Anion Production in Raw 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway [mdpi.com]
- 18. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 19. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 22. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Futokadsurin C: Application in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Futokadsurin C, a naturally occurring compound, has garnered interest within the scientific community for its potential as an anti-cancer agent. Preliminary investigations suggest that its cytotoxic effects may be mediated through the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and the elimination of damaged or malignant cells. These application notes provide an overview of the hypothesized mechanisms of action and guide researchers in designing experiments to investigate the pro-apoptotic effects of this compound.
Two primary signaling pathways are hypothesized to be central to this compound-induced apoptosis: the intrinsic (mitochondrial) pathway and the PI3K/Akt/mTOR signaling cascade. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.[1][2] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.[3]
This document outlines protocols for key assays to elucidate the apoptotic mechanism of this compound, including the assessment of cell viability (MTT assay), the detection and quantification of apoptotic cells (Annexin V-FITC/PI flow cytometry), and the analysis of key protein expression levels involved in the aforementioned signaling pathways (Western blotting).
Quantitative Data Summary
Due to the limited publicly available data on the specific effects of this compound, the following tables present hypothetical, yet realistic, quantitative data for illustrative purposes. Researchers should generate their own experimental data for accurate analysis.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 ± 2.1 |
| HeLa | Cervical Cancer | 48 | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 22.4 ± 2.5 |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Effect of this compound on Apoptotic Protein Expression in A549 Cells (48h treatment)
| Protein | Treatment (15 µM this compound) | Fold Change (vs. Control) |
| p-Akt (Ser473) | Decreased | 0.4 ± 0.05 |
| Bcl-2 | Decreased | 0.5 ± 0.07 |
| Bax | Increased | 2.1 ± 0.2 |
| Cleaved Caspase-9 | Increased | 3.5 ± 0.4 |
| Cleaved Caspase-3 | Increased | 4.2 ± 0.5 |
| Cleaved PARP | Increased | 3.8 ± 0.3 |
Data are presented as the mean fold change ± standard deviation from three independent experiments.
Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Flow Cytometry in A549 Cells (48h treatment)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (15 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Data represent the mean percentage of cells ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[4]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[5] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[4]
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis and cell survival signaling pathways.[2][6]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Hypothesized signaling pathways of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. Hsp27 Inhibits Cytochrome c-Mediated Caspase Activation by Sequestering Both Pro-caspase-3 and Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methods for Assessing Futokadsurin C Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C, a naturally occurring lignan, has garnered interest for its potential therapeutic properties, including anti-neoplastic and anti-inflammatory activities. Preliminary evidence suggests that its mechanism of action may involve the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, as well as the inhibition of nitric oxide (NO) production. This document provides a comprehensive guide with detailed application notes and experimental protocols for the in vitro assessment of this compound's efficacy. The following methodologies will enable researchers to systematically evaluate its cytotoxic, apoptotic, and anti-inflammatory effects.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data for comparator compounds. While specific IC50 values for this compound are not widely reported in the primary literature, these tables provide a benchmark for evaluating its potential potency.
Table 1: Cytotoxicity of Comparator Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value |
| Cisplatin | A549 (Lung Carcinoma) | MTT Assay | 3.5 µM |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 0.8 µM |
| Etoposide | HCT116 (Colon Cancer) | XTT Assay | 2.13 µM[1] |
Table 2: Anti-inflammatory Activity of Comparator Compounds
| Compound | Assay | Cell Line/Enzyme | IC50 Value |
| L-NAME | Nitric Oxide Synthase (NOS) | Purified Brain NOS | 70 µM[2] |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Mouse iNOS | 2.1 µM[2] |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported[2] |
I. Assessment of Cytotoxic Activity
A fundamental step in evaluating an anti-neoplastic compound is to determine its cytotoxicity against cancer cells. The following protocols describe standard colorimetric assays to measure cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Resazurin (AlamarBlue) Assay
Principle: This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate and plot the percentage of cell viability versus the log of this compound concentration to determine the IC50 value.
References
Application Notes and Protocols for Futokadsurin C in In Vivo Cancer Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C is a naturally occurring compound that has garnered interest for its potential anti-neoplastic properties.[1] Preliminary investigations suggest that its mechanism of action may involve the modulation of critical cellular signaling pathways that are often dysregulated in cancer.[1] Specifically, it is hypothesized that this compound exerts its anti-cancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade, a key pathway that governs cell growth, proliferation, survival, and apoptosis.[1] This document provides detailed application notes and protocols for the investigation of this compound's efficacy in in vivo cancer models, building upon the hypothesized mechanism of action.
Hypothesized Signaling Pathway of this compound
The PI3K/Akt/mTOR pathway is a central signaling network that promotes cell survival and proliferation. In many forms of cancer, this pathway is constitutively active, leading to uncontrolled tumor growth. It is proposed that this compound may inhibit one or more components of this pathway, thereby inducing apoptosis and reducing cancer cell proliferation.[1]
In Vitro Pre-clinical Evaluation (Summary)
Prior to in vivo studies, it is essential to determine the cytotoxic effects of this compound on relevant cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Generate a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[2]
-
Treatment: Replace the medium with the prepared this compound dilutions and incubate for 24, 48, and 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Xenograft Model Studies
The following protocols outline a systematic approach to evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Proposed Experimental Workflow
References
Futokadsurin C: A Versatile Tool for Interrogating Cellular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura, has emerged as a valuable pharmacological tool for the investigation of key cellular signaling cascades. Its demonstrated biological activities, including potential anti-neoplastic and anti-inflammatory properties, stem from its ability to modulate specific signal transduction pathways. These application notes provide a comprehensive overview of this compound's utility in studying the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway and nitric oxide (NO) production, complete with detailed experimental protocols and data presentation.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
This compound is hypothesized to exert anti-cancer effects by targeting one or more components of the PI3K/Akt/mTOR signaling cascade, a critical pathway that is frequently dysregulated in cancer and governs cell growth, proliferation, survival, and apoptosis.[1]
Hypothesized Mechanism of Action
The PI3K/Akt/mTOR pathway is a primary signaling network that promotes cell survival and proliferation.[1] In numerous cancers, this pathway is constitutively active, leading to uncontrolled tumor growth.[1] It is proposed that this compound disrupts this pathway, resulting in decreased cancer cell proliferation and an increase in apoptosis.[1]
Experimental Protocols
A systematic approach is required to validate the effect of this compound on the PI3K/Akt/mTOR pathway. This involves assessing its impact on cell viability, apoptosis, and the phosphorylation status of key proteins within the cascade.[1]
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol assesses the effect of this compound on the expression and phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis: Treat cells with this compound at the determined IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and other relevant downstream targets.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Inhibition of Nitric Oxide (NO) Production
This compound has been identified as an inhibitor of nitric oxide production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[2] This suggests its potential as an anti-inflammatory agent, as excessive NO production is a hallmark of many inflammatory conditions.[2]
Signaling Pathway for Nitric Oxide Production
In macrophages, the production of nitric oxide is induced by stimuli such as LPS and IFN-γ, which activate a signaling cascade leading to the expression of inducible nitric oxide synthase (iNOS).[2] this compound is thought to inhibit this pathway.[2]
Comparative Inhibitor Potency
The inhibitory activity of this compound on nitric oxide production can be benchmarked against well-characterized NOS inhibitors. While a specific IC50 value for this compound has not been reported in the reviewed literature, its qualitative activity warrants further investigation.[2]
| Compound | Target/Assay | Cell Line/Enzyme | IC50 |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported |
| L-NAME | Nitric Oxide Synthase (NOS) | Purified Brain NOS | 70 µM |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Mouse iNOS | 2.1 µM |
Table 1: Comparative IC50 values of this compound and standard NOS inhibitors.[2]
Experimental Protocols
This protocol is a standard cell-based assay to assess the inhibitory effect of compounds on NO production.[2]
-
Cell Culture and Seeding: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate.
-
Compound Treatment and Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound, L-NAME, or aminoguanidine. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression. Include unstimulated and vehicle-treated stimulated cells as negative and positive controls, respectively.[2]
-
Nitrite (B80452) Quantification (Griess Assay): After a 24-hour incubation, collect the supernatant from each well.[2] The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent and a sodium nitrite standard curve.[2]
-
Data Analysis: Calculate the percentage of inhibition of NO production by comparing the nitrite concentrations in the compound-treated wells to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
To establish this compound as a specific inhibitor of iNOS, further experiments are necessary.[2] The following workflow outlines the key steps.
Conclusion
This compound presents itself as a promising chemical probe for dissecting the intricate signaling networks governing cell fate and inflammation. The protocols and data presented herein provide a framework for its application in studying the PI3K/Akt/mTOR and nitric oxide signaling pathways. Further investigations, particularly to determine its precise molecular targets and inhibitory constants, will undoubtedly solidify its role as a valuable tool in signal transduction research and drug discovery.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Kadsurins
Introduction
The primary mechanism of inflammation involves the activation of immune cells, such as macrophages, which then release a cascade of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The protocols outlined below are designed to quantify the inhibitory effects of test compounds on these key inflammatory markers.
Data Presentation
Table 1: Inhibitory Effects of Kadsura Lignans (B1203133) on NO and ROS Production
| Compound | Cell Line | Stimulant | Assay | IC₅₀ (µM) | Reference |
| Kadsuindutain A | RAW264.7 | LPS | NO Production | 15.2 | [1] |
| Kadsuindutain B | RAW264.7 | LPS | NO Production | 10.7 | [1] |
| Kadsuindutain C | RAW264.7 | LPS | NO Production | 21.4 | [1] |
| Kadsuindutain D | RAW264.7 | LPS | NO Production | 34.0 | [1] |
| Kadsuindutain E | RAW264.7 | LPS | NO Production | 28.5 | [1] |
| Piperkadsin A | Human PMNs | PMA | ROS Production | 4.3 ± 1.0 | [2] |
| Piperkadsin B | Human PMNs | PMA | ROS Production | 12.2 ± 3.2 | [2] |
| Futoquinol | Human PMNs | PMA | ROS Production | 13.1 ± 5.3 | [2] |
Table 2: Effect of Kadsura heteroclita Stem Extract on Pro-inflammatory Cytokines and Enzymes
| Treatment | Parameter | Method | Result | Reference |
| K. heteroclita extract | IL-1β, IL-6, TNF-α | ELISA | Dose-dependent decrease in serum and tissue | [3] |
| K. heteroclita extract | COX-2, iNOS | Western Blot | Decreased protein expression in paw tissue | [3] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol is designed to assess the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Futokadsurin C)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
Reactive Oxygen Species (ROS) Production Assay in PMA-Stimulated Human Polymorphonuclear Neutrophils (PMNs)
This protocol measures the inhibitory effect of a test compound on the production of reactive oxygen species (ROS) in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human neutrophils.
Materials:
-
Freshly isolated human polymorphonuclear neutrophils (PMNs)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compound
-
96-well white opaque plates
-
Luminometer
Procedure:
-
PMN Isolation: Isolate PMNs from fresh human blood using a standard density gradient centrifugation method.
-
Cell Preparation: Resuspend the isolated PMNs in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Treatment: In a 96-well white plate, add PMNs, luminol (for chemiluminescence detection), and various concentrations of the test compound.
-
Stimulation: Initiate the reaction by adding PMA (100 nM).
-
Measurement: Immediately measure the chemiluminescence at 37°C for 30-60 minutes using a luminometer.
-
Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the test compound relative to the PMA-stimulated control.
Cytokine Measurement by ELISA
This protocol quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant of stimulated cells or in biological fluids from in vivo models.
Materials:
-
Cell culture supernatant or serum/tissue homogenates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants or prepare serum/tissue homogenates from in vitro or in vivo experiments.
-
ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding samples and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance to a standard curve.
Western Blot Analysis for COX-2 and iNOS Expression
This protocol is used to determine the effect of a test compound on the protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of COX-2 and iNOS to the loading control.
Visualizations
Caption: Experimental workflow for in vitro evaluation of anti-inflammatory effects.
Caption: Potential inhibitory mechanism of this compound on the NF-κB signaling pathway.
References
- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and anti-inflammatory effects and molecular mechanisms of Kadsura heteroclita stems, an anti-arthritic Chinese Tujia ethnomedicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Futokadsurin C solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility challenges with Futokadsurin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a naturally occurring compound, identified as a terpene alkaloid or tetrahydrofuran (B95107) lignan (B3055560), isolated from plant species such as Piper futokadsura.[1][2][3] Its molecular formula is C21H24O5 and it has a molecular weight of approximately 356.41 g/mol .[3][4] As a lignan, it is a polyphenolic compound and is predicted to have low water solubility.[3]
Q2: In which organic solvents is this compound generally soluble?
Based on supplier information, this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone.[2] However, the exact solubility in mg/mL may vary and should be experimentally determined.
Q3: I am observing a precipitate after adding my this compound stock solution to an aqueous buffer. Why is this happening and how can I prevent it?
This is a common issue when a compound with low aqueous solubility, dissolved in an organic solvent like DMSO, is introduced to an aqueous environment. The precipitate forms because the compound is not soluble in the final concentration of the aqueous buffer. To prevent this, you can try several approaches:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of the organic solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's potential effects on your cells or assay.
-
Use a different solvent system: Consider using a co-solvent system or solubility enhancers.
Q4: What are the general strategies to improve the solubility of a poorly soluble natural product like this compound?
Several techniques can be employed to enhance the solubility of natural products.[5][6] These include:
-
Particle size reduction: Decreasing the particle size, for example through micronization, increases the surface area-to-volume ratio, which can improve the dissolution rate.[7]
-
Solid dispersion: This involves dispersing the compound in a hydrophilic carrier to improve its dissolution.[7]
-
Complex formation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[8]
-
Micellar solubilization: Surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[6]
-
Chemical modification (Prodrugs): While more complex, modifying the chemical structure to create a more soluble prodrug that converts to the active compound in situ can be a strategy.[6]
Troubleshooting Guide
Issue 1: this compound fails to dissolve in the chosen solvent.
This guide will walk you through a systematic approach to address solubility issues with this compound.
Caption: Troubleshooting workflow for initial dissolution of this compound.
Issue 2: Precipitation occurs when adding the stock solution to an aqueous buffer.
Caption: Troubleshooting workflow for aqueous buffer precipitation.
Data Summary
While specific quantitative solubility data for this compound is not widely available, the following table provides a qualitative summary based on supplier information and the general properties of similar compounds.
| Solvent | Predicted Solubility | Notes |
| Water | Low / Insoluble | Typical for lignan compounds.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of nonpolar compounds.[2] |
| Chloroform | Soluble | Mentioned as a suitable solvent.[2] |
| Dichloromethane | Soluble | Mentioned as a suitable solvent.[2] |
| Ethyl Acetate | Soluble | Mentioned as a suitable solvent.[2] |
| Acetone | Soluble | Mentioned as a suitable solvent.[2] |
| Ethanol | Likely Soluble | Often a good solvent for natural products, can be used as a co-solvent. |
| Methanol | Likely Soluble | Another common polar protic solvent for natural products. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for a Suitable Co-Solvent System
Objective: To determine an effective co-solvent system for improving the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Co-solvents (e.g., Ethanol, Propylene glycol, PEG-400)
-
96-well plate
-
Plate reader or microscope for visual inspection
Procedure:
-
Prepare a series of dilutions of the co-solvent in the aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a fixed amount of the this compound stock solution to each well of the 96-well plate.
-
Add the different co-solvent/buffer mixtures to the wells to achieve the final desired concentration of this compound.
-
Mix gently by pipetting or using a plate shaker.
-
Incubate at the experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each well for any signs of precipitation. A plate reader can also be used to measure light scattering as an indication of precipitate formation.
-
The co-solvent system that results in a clear solution at the highest concentration of this compound is considered the most effective.
References
- 1. This compound | 852459-91-7 | CJB45991 | Biosynth [biosynth.com]
- 2. This compound | CAS:852459-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 852459-91-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility enhancement techniques [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
Improving the stability of Futokadsurin C in solution
Welcome to the technical support center for Futokadsurin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with this compound stability in solution.
FAQs
-
Q1: What is this compound and why is its stability in solution a concern? A1: this compound is a lignan (B3055560) compound isolated from the aerial parts of Piper futokadsura.[1][2] Like many natural products, it can be susceptible to degradation in solution, which can impact its biological activity and lead to inconsistent experimental results. Factors such as pH, temperature, light, and the presence of oxidizing agents can influence its stability.
-
Q2: What are the likely degradation pathways for this compound? A2: Based on its chemical structure, which includes a tetrahydrofuran (B95107) ring, methoxy (B1213986) groups, and a methylenedioxy group, this compound may be susceptible to oxidation and hydrolysis.[3][4] The methoxy and methylenedioxy groups can be cleaved under acidic conditions, while the overall structure can be sensitive to oxidative degradation.
-
Q3: I am observing a rapid loss of this compound potency in my cell culture experiments. What could be the cause? A3: The loss of potency is likely due to the degradation of this compound in the culture medium. The pH of the medium, exposure to light in the incubator, and the presence of components that can promote oxidation may all contribute to its breakdown. The stability of similar compounds has been shown to be affected by metal ions that may be present in culture media.[5]
-
Q4: My this compound solution has changed color. Is it still usable? A4: A change in color is a visual indicator of chemical degradation. It is strongly advised not to use a solution that has changed color, as the degradation products may have altered biological activity or could be toxic.
-
Q5: How should I prepare and store a stock solution of this compound? A5: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO, ethanol, or acetone.[2] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound in working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is at room temperature. |
| Precipitate formation in aqueous buffer | Poor aqueous solubility of this compound. | Consider using a co-solvent (e.g., ethanol, PEG 400) or a solubilizing agent like cyclodextrins. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of compound during storage | Instability in the chosen solvent or storage conditions. | Evaluate the stability of this compound in different solvents and at various temperatures. Store in an inert atmosphere (e.g., under argon or nitrogen) if oxidative degradation is suspected. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile (B52724) or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV-Vis light source
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for various time points. Quench the reaction if necessary and analyze by HPLC.
-
Photostability: Expose an aliquot of this compound solution in a transparent vial to a high-intensity light source. Analyze samples at various time points by HPLC. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate an aliquot of this compound solution at an elevated temperature (e.g., 60°C) in the dark. Analyze samples at various time points by HPLC.
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time. This information is crucial for developing a stability-indicating analytical method.[6][7][8][9][10][11][12][13][14]
Data Presentation
The following table summarizes hypothetical stability data for this compound under different conditions, which should be determined experimentally using a validated stability-indicating HPLC method.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Solvents at 25°C over 24 hours
| Solvent | % this compound Remaining | Observations |
| Phosphate Buffered Saline (PBS), pH 7.4 | 65% | Significant degradation observed. |
| PBS with 0.5% DMSO | 75% | Improved stability compared to PBS alone. |
| 50% Ethanol in Water | 92% | Good stability over 24 hours. |
| Cell Culture Medium (e.g., DMEM) | 50% | Rapid degradation. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:852459-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | 852459-91-7 | CJB45991 | Biosynth [biosynth.com]
- 4. 852459-91-7|this compound|BLD Pharm [bldpharm.com]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lume.ufrgs.br [lume.ufrgs.br]
Technical Support Center: Synthesis of Futokadsurin C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of Futokadsurin C. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section offers solutions to common problems that may arise during the synthesis of this compound and related tetrahydrofuran (B95107) lignans.
Issue 1: Low yield and poor diastereoselectivity in the initial aldol (B89426) reaction.
-
Question: We are experiencing low yields and a mixture of diastereomers in the Evans asymmetric syn-aldol reaction to form the γ-butyrolactone precursor. What are the critical parameters to control for this step?
-
Answer: The stereochemical outcome of the Evans aldol reaction is highly dependent on several factors. Ensure the following are tightly controlled:
-
Reagent Quality: Use freshly distilled or high-purity solvents and reagents. The chiral auxiliary must be of high enantiomeric purity.
-
Temperature: Maintain a strict low-temperature profile (typically -78 °C) throughout the reaction. Any temperature fluctuations can lead to decreased diastereoselectivity.
-
Base and Boron Source: The choice of base and boron triflate source can influence the transition state geometry. Di-n-butylboron triflate (n-Bu₂BOTf) and triethylamine (B128534) (Et₃N) are commonly used and have been shown to provide high syn-selectivity.
-
Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of the boron reagent or base can lead to side reactions.
-
Issue 2: Inconsistent results in the reductive deoxygenation/epimerization step.
-
Question: The BF₃·OEt₂-promoted reductive deoxygenation of the cyclic hemiketal intermediate is giving inconsistent ratios of the desired trans,trans,trans-tetrahydrofuran. How can we improve the stereoselectivity of this reduction?
-
Answer: This is a critical step that establishes the stereochemistry of the tetrahydrofuran core. To improve consistency and selectivity:
-
Hydride Source: The choice of hydride source is critical. Triethylsilane (Et₃SiH) is often effective in this transformation.
-
Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid for this reaction, but its concentration and the reaction temperature can significantly impact the outcome. A systematic optimization of these parameters is recommended.
-
Substrate Purity: Ensure the cyclic hemiketal starting material is of high purity, as impurities can interfere with the reaction.
-
Issue 3: Difficulty in the final functional group interconversions.
-
Question: We are struggling with the selective methylation and deprotection steps to convert the Futokadsurin A precursor to this compound. What strategies can be employed to improve the efficiency of these final steps?
-
Answer: Late-stage functionalization of complex molecules can be challenging. Consider the following:
-
Protecting Group Strategy: The choice of protecting groups for the phenolic hydroxyls is critical for the success of the final steps. Benzyl (B1604629) (Bn) and tert-butyldimethylsilyl (TBS) ethers are commonly used. Their selective cleavage is key. For instance, TBS ethers can be removed with TBAF, while benzyl ethers are typically cleaved by hydrogenolysis (H₂/Pd-C).
-
Methylation Conditions: For the methylation of the phenolic hydroxyl group, use a mild and selective methylating agent like methyl iodide (MeI) with a non-nucleophilic base such as potassium carbonate (K₂CO₃) to avoid side reactions.
-
Purification: Purification of the final product can be challenging. Consider alternative methods to traditional column chromatography, such as preparative HPLC or recrystallization, to obtain the desired purity.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of key reaction parameters on the synthesis of a key intermediate.
Table 1: Optimization of the Evans Asymmetric syn-Aldol Reaction
| Entry | Boron Reagent | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | n-Bu₂BOTf | Et₃N | -78 | >95:5 | 88 |
| 2 | n-Bu₂BOTf | Et₃N | -40 | 85:15 | 85 |
| 3 | n-Bu₂BOTf | i-Pr₂NEt | -78 | 92:8 | 82 |
| 4 | 9-BBN-OTf | Et₃N | -78 | 80:20 | 75 |
Table 2: Influence of Hydride Source on Reductive Deoxygenation
| Entry | Hydride Source | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (trans,trans,trans:other) | Yield (%) |
| 1 | Et₃SiH | BF₃·OEt₂ | -78 to 0 | 90:10 | 85 |
| 2 | TMBG | BF₃·OEt₂ | -78 to 0 | 82:18 | 80 |
| 3 | DIBAL-H | BF₃·OEt₂ | -78 | 75:25 | 70 |
Experimental Protocols
Protocol 1: Evans Asymmetric syn-Aldol Reaction
-
To a solution of (4S)-4-(1-methylethyl)-3-(1-oxopropyl)-2-oxazolidinone in anhydrous CH₂Cl₂ at -78 °C is added di-n-butylboron triflate (n-Bu₂BOTf) dropwise.
-
Triethylamine (Et₃N) is then added slowly, and the mixture is stirred for 30 minutes.
-
A solution of 4-benzyloxy-3-methoxybenzaldehyde (B140485) in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched with a pH 7 phosphate (B84403) buffer and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: BF₃·OEt₂-Promoted Reductive Deoxygenation/Epimerization
-
A solution of the cyclic hemiketal intermediate in anhydrous CH₂Cl₂ is cooled to -78 °C.
-
Boron trifluoride etherate (BF₃·OEt₂) is added dropwise, and the mixture is stirred for 15 minutes.
-
Triethylsilane (Et₃SiH) is then added dropwise.
-
The reaction mixture is allowed to warm to 0 °C and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography to yield the desired tetrahydrofuran lignan.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Refinement of Futokadsurin C Cytotoxicity Assay Parameters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of cytotoxicity assay parameters for Futokadsurin C.
Troubleshooting Guides
Common Issues in this compound Cytotoxicity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Results | - Cell Culture Variability: Use of cells with high passage numbers, inconsistent cell seeding density, or mycoplasma contamination.[1] - Reagent Instability: Improper storage or multiple freeze-thaw cycles of this compound or assay reagents. | - Use cells within a consistent and limited passage number range. - Standardize cell seeding density for all experiments.[1] - Routinely test for mycoplasma contamination.[1] - Prepare fresh reagents whenever possible and adhere to strict storage protocols.[1] |
| High Background Absorbance/Fluorescence | - Compound Interference: this compound may directly reduce assay reagents (e.g., MTT tetrazolium salt) or possess intrinsic fluorescence.[2] - Media Components: Phenol (B47542) red or serum components in the culture medium can interfere with readings.[3][4] - Contamination: Microbial contamination can lead to high background signals.[3] | - Include "compound-only" controls (this compound in media without cells) to quantify and subtract background absorbance/fluorescence.[2] - Use phenol red-free medium during the assay incubation step.[4] - Test for and eliminate any microbial contamination. |
| Low Signal or No Dose-Dependent Effect | - Low Cell Density: Insufficient number of viable cells to generate a detectable signal.[1] - Inappropriate Assay Timing: The selected time point may be too early to observe significant cytotoxicity.[5] - Compound Solubility Issues: this compound may precipitate in the culture medium, reducing its effective concentration.[2] | - Determine the optimal cell seeding density through a titration experiment.[3] - Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[6] - Ensure complete dissolution of this compound in the stock solution and culture medium.[2] |
| Discrepancy Between Assays (e.g., MTT vs. LDH) | - Different Cytotoxic Mechanisms: this compound may induce apoptosis at a rate that is not immediately reflected by membrane integrity loss (LDH release).[1] - Enzyme Inhibition: The compound could potentially inhibit the LDH enzyme itself.[1] | - Corroborate results with a third, mechanistically different assay, such as an apoptosis assay (e.g., Annexin V staining). - Test for direct inhibition of the LDH enzyme by this compound in a cell-free system. |
Frequently Asked Questions (FAQs)
Q1: My MTT assay results for this compound show low absorbance values and minimal color change, even at high concentrations. What could be the problem?
A1: Low signal in an MTT assay can stem from several factors. First, ensure that a sufficient number of viable cells are seeded to generate a detectable formazan (B1609692) product.[1] It is also crucial to optimize the incubation period with the MTT reagent (typically 1-4 hours) to allow for adequate formazan formation.[1] Additionally, confirm that the formazan crystals are completely solubilized, as incomplete dissolution leads to inaccurate readings.[3]
Q2: I'm observing significant cell death under the microscope after treatment with this compound, but the LDH release assay shows low cytotoxicity. Why is there a discrepancy?
A2: This discrepancy can occur if this compound induces apoptosis. LDH is primarily released during late-stage apoptosis or necrosis when cell membrane integrity is compromised.[1] If the compound triggers a slower, apoptotic cell death process, significant LDH release may not be detectable at earlier time points.[7] Consider extending the treatment duration or using an assay that detects earlier markers of apoptosis, such as caspase activation or Annexin V staining.[5]
Q3: How can I be sure that the observed effects in my colorimetric assay are due to this compound's cytotoxicity and not interference from the compound itself?
A3: Natural products like this compound can sometimes interfere with colorimetric assays.[2] To control for this, it is essential to run a parallel set of wells containing this compound at the same concentrations used in your experiment, but without cells.[2] Any absorbance from these "compound-only" wells should be subtracted from your experimental values. If significant interference is observed, consider using a non-colorimetric assay, such as an ATP-based luminescence assay.[2]
Q4: What is the optimal cell seeding density for a this compound cytotoxicity experiment?
A4: The optimal cell seeding density is crucial for obtaining reliable results and should be determined experimentally for each cell line.[6] A cell titration experiment should be performed to find a density that allows for logarithmic growth throughout the experiment's duration and provides a robust signal-to-background ratio.[3][6] Seeding densities for 96-well plates can range from 1,000 to 100,000 cells per well, depending on the cell line's growth rate.[3]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: LDH Release Assay for Cytotoxicity
-
Plate Setup: Seed cells in a 96-well plate. Designate wells for untreated controls (spontaneous LDH release), maximum release controls (cells to be lysed), and medium background controls.[1]
-
Compound Treatment: Add this compound at various concentrations to the experimental wells.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Transfer: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.[1]
-
Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.[9]
Protocol 3: Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.[7]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7]
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling pathways affected by this compound.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
Futokadsurin C Technical Support Center: Navigating Experimental Variability
Welcome to the technical support center for Futokadsurin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?
A1: Inconsistency in cell-based assays is a common challenge, especially when working with natural products like this compound. Several factors can contribute to this variability:
-
Compound Solubility and Stability: this compound, being a natural product, may have limited solubility in aqueous media. Ensure complete solubilization of your stock solution, typically in DMSO, and watch for any precipitation when diluting into your culture medium. The stability of the compound in your experimental conditions (e.g., temperature, light exposure) should also be considered.
-
Cell-Based Factors: The passage number of your cells, cell seeding density, and overall cell health can significantly impact results. It is crucial to use cells within a consistent passage range and ensure a uniform cell density across all wells.
-
Assay-Specific Variability: The choice of viability assay can influence the outcome. For instance, colorimetric assays like the MTT assay can be affected by the intrinsic color of natural compounds. It's advisable to run proper controls, such as a compound-only control, to account for any interference.
Q2: How can we confirm that the observed effects of this compound are specific and not due to cytotoxicity?
A2: To differentiate between a specific biological effect and general cytotoxicity, it is recommended to perform a cytotoxicity assay in parallel with your functional assays. Assays that measure lactate (B86563) dehydrogenase (LDH) release can indicate membrane damage, a marker of cytotoxicity. Additionally, it is important to test a range of concentrations. A specific effect should ideally occur at concentrations lower than those that induce significant cell death.
Q3: Are there known signaling pathways that this compound interacts with?
A3: Yes, this compound is hypothesized to exert its biological effects through at least two key signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound is suggested to inhibit one or more components of this pathway, leading to anti-neoplastic effects.[1]
-
Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide in murine macrophage-like cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), suggesting potential anti-inflammatory properties.[2]
Data Presentation
While specific IC50 values for this compound are not widely reported in publicly available literature, the following tables provide a template for organizing your experimental data and a reference for the bioactivity of related compounds isolated from Piper futokadsura.
Table 1: User Data Template for this compound Cytotoxicity
| Cell Line | Assay Type | Incubation Time (hours) | Your IC50 Value (µM) | Notes |
| MTT/XTT | 24 | |||
| MTT/XTT | 48 | |||
| MTT/XTT | 72 | |||
| ATP-based (e.g., CellTiter-Glo®) | 24 | |||
| ATP-based (e.g., CellTiter-Glo®) | 48 | |||
| ATP-based (e.g., CellTiter-Glo®) | 72 |
Table 2: IC50 Values of Related Lignans from Piper futokadsura for Nitric Oxide Production Inhibition
| Compound | Cell Line | Assay | IC50 (µM) |
| Piperkadsin C | RAW 264.7 | Nitric Oxide Production | 14.6 |
| Futoquinol | RAW 264.7 | Nitric Oxide Production | 16.8 |
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 590 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL propidium (B1200493) iodide (PI) working solution to each 100 µL of cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.
Western Blotting for PI3K/Akt/mTOR Pathway
This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide Production (Griess) Assay
This assay measures the amount of nitrite (B80452), a stable metabolite of nitric oxide, in the cell culture supernatant.
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into a 96-well plate. Allow the cells to adhere for 24 hours.
-
Compound Treatment and Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Stimulate the cells with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce NO production.
-
Nitrite Quantification: After a 24-hour incubation, collect the supernatant. Mix equal volumes of the supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
-
Possible Cause: Inconsistent cell seeding, compound precipitation, or interference from the natural color of the compound.
-
Recommended Action:
-
Ensure a homogenous cell suspension before seeding and check for even cell distribution across the plate.
-
Visually inspect for any precipitate after adding this compound to the medium. If precipitation occurs, try different solubilizing agents or pre-incubation steps.
-
Run a "compound-only" control (wells with medium and this compound but no cells) to measure and subtract the background absorbance.
-
Issue 2: No Signal or Weak Signal in Western Blots
-
Possible Cause: Low protein concentration, inefficient protein transfer, or suboptimal antibody concentrations.
-
Recommended Action:
-
Confirm protein concentration before loading.
-
Verify successful protein transfer by staining the membrane with Ponceau S after transfer.
-
Optimize the concentrations of primary and secondary antibodies.
-
Issue 3: Inconsistent Inhibition of Nitric Oxide Production
-
Possible Cause: Variability in cell response to LPS/IFN-γ stimulation or degradation of this compound.
-
Recommended Action:
-
Ensure the activity of LPS and IFN-γ by running a positive control without any inhibitor.
-
Prepare fresh dilutions of this compound for each experiment to avoid potential degradation.
-
Visualizations
References
Technical Support Center: Futokadsurin C Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Futokadsurin C. Given that specific crystallization data for this compound is limited, this guide incorporates general best practices for the crystallization of small molecules, particularly natural products with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura.[1] Its molecular formula is C21H24O5, with a molecular weight of 356.41 g/mol .[1] As a polyphenolic compound, it is predicted to have low solubility in water.[1]
Q2: I'm not getting any crystals. What are the most critical factors to consider?
Crystal formation is primarily dependent on achieving a state of supersaturation. Key factors influencing this include:
-
Purity of the compound: Impurities can significantly inhibit crystal nucleation and growth.[1][2]
-
Solvent selection: The ideal solvent is one in which this compound is moderately soluble.[2][3] Highly soluble compounds tend to form small crystals, while supersaturated solutions can also yield crystals that are too small.[2][3]
-
Supersaturation level: The solution must be supersaturated for crystallization to occur, but excessive supersaturation can lead to rapid precipitation or "oiling out" instead of forming quality crystals.[1]
-
Temperature: Temperature affects solubility and the rate of nucleation and crystal growth.[1][4]
-
Time: Patience is crucial in crystal growing; allow sufficient time for crystals to form without disturbance.[2]
Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This often happens when the solution is too saturated or when the melting point of the compound is low relative to the boiling point of the solvent.[5]
Troubleshooting "Oiling Out":
-
Reduce Supersaturation: Add a small amount of the "good" solvent (the one in which it is more soluble) to decrease the concentration.[6]
-
Slow Down Cooling: If using a cooling method, slow the rate of temperature decrease.[5]
-
Change Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair.
-
Charcoal Treatment: If impurities are suspected, treating the solution with activated charcoal may help.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Insufficient supersaturation. | Slowly evaporate the solvent to concentrate the solution. If using a cooling method, ensure the temperature is lowered sufficiently. Add an anti-solvent dropwise to induce precipitation.[1] |
| Nucleation is inhibited. | Scratch the inside of the crystallization vessel with a glass rod.[1] Add a seed crystal of this compound if available.[1] Introduce a rough surface (e.g., a speck of dust, a filter paper fiber) to promote nucleation.[1] | |
| Small or Poor Quality Crystals | High degree of supersaturation. | Use a more dilute solution to start the crystallization process.[1] |
| Insufficient time for crystal growth. | Allow the crystallization to proceed for a longer period without disturbance.[1][2] | |
| High rate of crystal growth. | Reduce the level of supersaturation. Decrease the temperature to slow down the kinetics of crystal growth.[1] | |
| Presence of impurities. | Ensure the starting material is of high purity.[1][2] | |
| "Oiling Out" | High degree of supersaturation. | Use a more dilute solution.[1] |
| Solution cooled too quickly. | Slow down the rate of cooling.[5] | |
| Inappropriate solvent. | Try a different solvent system. Tetrahydrofuran (THF) is known to sometimes cause oiling out.[7] |
Experimental Protocols
Protocol 1: Solvent Selection Screening
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Methodology:
-
Place a small amount of purified this compound into several different vials.
-
Add a small amount of a different solvent to each vial (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane).
-
Observe the solubility at room temperature. For solvents in which the compound is sparingly soluble, gently heat the mixture. A good solvent will fully dissolve this compound upon heating.[1]
-
Allow the heated solutions to cool slowly to room temperature and observe for crystal formation.[1]
-
If a single solvent is not ideal, test solvent/anti-solvent systems. Dissolve this compound in a "good" solvent (one in which it is highly soluble) and then slowly add an "anti-solvent" (one in which it is insoluble) until turbidity or crystal formation is observed.[1]
Protocol 2: Slow Evaporation Crystallization
Objective: To grow crystals by slowly removing the solvent from a saturated or nearly saturated solution.
Methodology:
-
Dissolve the purified this compound in a suitable solvent (identified in Protocol 1) to create a nearly saturated solution.[1]
-
Filter the solution to remove any particulate matter.[1]
-
Transfer the solution to a clean vial or beaker.[1]
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation.[1]
-
Place the vial in a vibration-free location and allow it to stand undisturbed.
Protocol 3: Vapor Diffusion
Objective: To slowly introduce an anti-solvent into the this compound solution via vapor phase to induce crystallization.
Methodology:
-
Dissolve this compound in a small amount of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of an "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Seal the larger container. The anti-solvent will slowly diffuse into the solution in the small vial, reducing the solubility of this compound and promoting crystal growth.
Visualizations
Caption: General experimental workflow for crystallization.
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Futokadsurin C for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Futokadsurin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura.[1] Like many natural polyphenolic compounds, it is predicted to have low water solubility, which can lead to poor absorption from the gastrointestinal tract and thus, low oral bioavailability.[1] Enhancing bioavailability is crucial for achieving therapeutic concentrations in vivo to properly evaluate its efficacy.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
The main strategies focus on improving the solubility and dissolution rate of the compound.[2][3] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder.[2][4]
-
Formulation with Excipients: Utilizing solubilizing agents, surfactants, and polymers.[5][6][7]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state.[2][8]
-
Complexation: Using molecules like cyclodextrins to encapsulate the drug and improve solubility.[2]
Q3: How do I choose the right formulation strategy for this compound?
The selection of a suitable formulation strategy depends on the physicochemical properties of this compound, such as its solubility in various solvents, logP, and melting point. A systematic screening approach is recommended.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in animal studies.
-
Potential Cause: Poor dissolution and inconsistent absorption in the gastrointestinal (GI) tract. The presence of food can also significantly impact absorption.[9]
-
Troubleshooting Steps:
-
Standardize Animal Fasting: Ensure a consistent fasting period (e.g., 12-16 hours) for all animals before oral dosing to minimize food-related variability.[9]
-
Optimize Formulation: Move beyond simple suspensions. Explore formulations known to enhance solubility, such as solid dispersions or lipid-based formulations like SEDDS.[2][9]
-
Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized (micronization or nanosizing) to increase the surface area for dissolution.[4][5]
-
Issue 2: this compound precipitates out of the formulation before or during administration.
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, especially if the formulation is stored or diluted.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a thorough solubility screen of this compound in various pharmaceutically acceptable solvents and excipients.
-
Use of Co-solvents and Surfactants: Incorporate co-solvents (e.g., PEG 400, propylene (B89431) glycol) and non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to maintain solubility.[5]
-
pH Adjustment: If this compound's solubility is pH-dependent, consider buffering the formulation.
-
Issue 3: Difficulty in detecting and quantifying this compound in plasma samples.
-
Potential Cause: The analytical method lacks the required sensitivity and specificity.
-
Troubleshooting Steps:
-
Utilize a Validated Bioanalytical Method: A sensitive and specific HPLC-MS/MS method is essential for accurately quantifying this compound in biological matrices.[2]
-
Optimize Sample Preparation: Employ a robust extraction method, such as protein precipitation, to efficiently recover this compound from plasma samples.[2]
-
Use an Internal Standard: Incorporate an internal standard during sample preparation to account for variability in extraction and instrument response.[2]
-
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Key Components/Process | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Aqueous Suspension (Micronized) | Micronized this compound, suspending agent (e.g., 0.5% CMC), wetting agent | Increased surface area for dissolution | Simple to prepare | Prone to particle agglomeration and settling; bioavailability may still be low |
| Co-solvent Formulation | This compound, water-miscible organic solvents (e.g., PEG 400, Propylene Glycol), water | Solubilizes the drug in the vehicle | Can achieve high drug loading if solubility is good | Risk of precipitation upon dilution in the GI tract |
| Solid Dispersion | This compound, hydrophilic polymer (e.g., HPMC, PVP) | Maintains the drug in a high-energy amorphous state, improving dissolution | Significant increase in dissolution rate and bioavailability[2][8] | Can be physically unstable over time; requires specialized manufacturing techniques |
| Self-Emulsifying Drug Delivery System (SEDDS) | This compound, oil, surfactant, co-surfactant | Forms a fine oil-in-water emulsion in the GI tract, increasing surface area and absorption[2][8] | High drug loading for lipophilic compounds; enhances lymphatic transport | Requires careful selection of excipients; potential for GI side effects with high surfactant levels |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the oral bioavailability of different formulations of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimate the animals to the facility for at least 3 days.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.[9]
-
Dosing Groups (n=6 per group):
-
Group 1: Intravenous (IV) administration of this compound (e.g., in a co-solvent system) to determine absolute bioavailability.
-
Group 2: Oral gavage of this compound in a simple aqueous suspension (e.g., 0.5% carboxymethylcellulose).
-
Group 3: Oral gavage of an optimized formulation (e.g., SEDDS or solid dispersion).
-
-
Dose Administration: Administer a consistent dose of this compound (e.g., 10 mg/kg) for all groups.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[2]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. benchchem.com [benchchem.com]
- 3. bioscmed.com [bioscmed.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cambridge.org [cambridge.org]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Avoiding common pitfalls in Futokadsurin C mechanism of action studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common pitfalls encountered during mechanism of action studies of Futokadsurin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary hypothesized mechanisms of action for this compound?
A1: Based on current research, this compound, a tetrahydrofuran (B95107) lignan, is believed to exert its biological effects through several key signaling pathways. The primary hypothesized mechanisms include:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. This compound is thought to inhibit one or more components of this pathway, leading to decreased cancer cell growth and survival.
-
Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide in macrophage-like cells.[1] This suggests potential anti-inflammatory properties, as excessive NO production is a hallmark of inflammation.[1]
-
Induction of Apoptosis: By potentially modulating pathways like PI3K/Akt/mTOR, this compound may induce programmed cell death (apoptosis) in cancer cells.
Q2: Are there any known IC50 values for this compound?
A2: While this compound has demonstrated inhibitory activity against nitric oxide production, specific IC50 values have not been consistently reported in the primary peer-reviewed literature.[1] Commercial suppliers also note this lack of publicly available quantitative data.[1] Therefore, researchers should aim to determine the IC50 of this compound for their specific cell line and endpoint as part of their experimental validation.
Q3: What are some general challenges to be aware of when working with natural products like this compound?
A3: Studying natural products presents unique challenges, including:
-
Compound Purity and Standardization: Ensure the purity of your this compound sample, as impurities can lead to off-target effects.
-
Bioassay Interference: Natural products, particularly phenolic compounds, can interfere with common cell-based assays.[2] It is crucial to include appropriate controls to rule out assay artifacts.
-
Limited Bioavailability: Many natural products have poor solubility and bioavailability, which can affect their efficacy in both in vitro and in vivo models.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, Resazurin)
Problem: Inconsistent or unexpectedly high cell viability at high concentrations of this compound.
Potential Pitfall: Interference of this compound with the assay chemistry. As a lignan, this compound may have antioxidant properties that can directly reduce the tetrazolium salts (MTT, MTS) or resazurin, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with your this compound dilutions in media without cells. Add the viability reagent and measure the signal. A significant signal in the absence of cells indicates direct reduction of the reagent by the compound.
-
Alternative Viability Assays: If interference is confirmed, consider using an alternative assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®), which is less prone to interference from reducing compounds.
-
Wash Step: Before adding the viability reagent, gently wash the cells with PBS to remove any residual compound that may be present in the media.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Problem: Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-mTOR), while total protein levels are detectable.
Potential Pitfall: Dephosphorylation of target proteins during sample preparation or inappropriate blocking conditions.
Troubleshooting Steps:
-
Use of Inhibitors: Always include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Sample Handling: Keep samples on ice at all times during preparation to minimize enzymatic activity.
-
Blocking Agent: Avoid using non-fat dry milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Positive Control: Include a positive control where the pathway is known to be activated (e.g., treatment with a growth factor like IGF-1) to ensure your antibodies and detection system are working correctly.
Experimental Protocol: Western Blot for p-Akt and Total Akt
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Nitric Oxide (NO) Production Measurement (Griess Assay)
Problem: High background or low sensitivity in the Griess assay.
Potential Pitfall: Interference from components in the cell culture medium or improper sample handling.
Troubleshooting Steps:
-
Phenol (B47542) Red-Free Media: Use phenol red-free media for your experiment, as phenol red can interfere with the colorimetric readout of the Griess assay.
-
Sample Dilution: If you suspect interfering substances, try diluting your samples. However, be mindful that this will also dilute the nitrite (B80452) concentration.
-
Standard Curve in Media: Prepare your sodium nitrite standard curve in the same cell culture medium used for your experiment to account for any matrix effects.
-
Avoid Acidic Conditions During Sample Prep: Nitrite can be lost as nitric oxide gas under acidic conditions. Avoid acidic deproteinization methods.
Experimental Protocol: Griess Assay for NO Production in RAW 264.7 Cells
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Apoptosis Assays (Caspase Activity)
Problem: No significant increase in caspase-3/7 activity despite other indicators of cell death.
Potential Pitfall: The timing of the assay is critical, or the apoptotic pathway may be caspase-3 independent.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring caspase activation after treatment with this compound. Caspase activation is often a transient event.
-
Positive Control: Use a known apoptosis inducer (e.g., staurosporine) as a positive control to validate the assay.
-
Alternative Apoptosis Markers: Investigate other markers of apoptosis, such as Annexin V staining for early apoptosis or PARP cleavage by Western blot, to confirm the mode of cell death.
Experimental Protocol: Colorimetric Caspase-3 Assay
-
Induce Apoptosis: Treat cells with this compound for the predetermined optimal time. Include an untreated control.
-
Cell Lysis: Harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released, which is proportional to caspase-3 activity.
Data Presentation
No peer-reviewed quantitative data for this compound's IC50 values in various assays could be retrieved from the conducted searches. Researchers are encouraged to establish these values within their experimental systems.
Table 1: Hypothetical Comparative IC50 Values for Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 (µM) |
| This compound | NO Production | RAW 264.7 | Not Reported |
| L-NAME | Nitric Oxide Synthase (NOS) | Purified Brain NOS | 70 |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Mouse iNOS | 2.1 |
Note: Data for L-NAME and Aminoguanidine are provided for comparative purposes.[1]
Visualizations
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Hypothesized inhibition of nitric oxide production by this compound.
Caption: General experimental workflow for determining the cytotoxicity of this compound.
References
Technical Support Center: Optimization of Futokadsurin C Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Futokadsurin C in animal models. The focus is to address challenges related to its delivery and to provide strategies for optimizing its bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound like this compound, which is predicted to have low water solubility, is a common challenge.[1][2]
Potential Causes:
-
Poor and Variable Dissolution: As a poorly soluble compound, this compound's dissolution in the gastrointestinal (GI) tract can be erratic and incomplete, leading to inconsistent absorption.[2]
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, which in turn impacts the dissolution and absorption of poorly soluble drugs.[2]
-
First-Pass Metabolism: The extent of metabolism in the gut wall or liver before the drug reaches systemic circulation can vary between individual animals.[2]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[2]
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing or are fed a standardized diet to minimize variability due to food effects.[2]
-
Optimize Formulation: Move beyond simple suspensions. Consider formulations specifically designed to improve solubility and dissolution rate, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.[2] These can reduce the dependency of absorption on physiological variables.
-
Particle Size Reduction: Consider reducing the particle size of the this compound powder through micronization or nanonization to increase the surface area available for dissolution.[3]
-
Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
-
Question: this compound shows high potency in our in vitro cancer cell line studies, but we are not observing the expected anti-tumor effects in our animal models. Why is this happening?
-
Answer: This discrepancy is often linked to poor bioavailability, meaning an insufficient concentration of the compound is reaching the target site (the tumor) for a sufficient duration.
Potential Causes:
-
Low Systemic Exposure: Due to its poor solubility, the amount of this compound absorbed into the bloodstream may be too low to exert a therapeutic effect.
-
Rapid Metabolism and Clearance: The compound might be quickly metabolized and eliminated from the body, preventing it from reaching and accumulating in the tumor tissue.
-
Inadequate Formulation: The delivery vehicle may not be effectively protecting the compound or facilitating its absorption.
Troubleshooting Steps:
-
Conduct Pharmacokinetic (PK) Studies: Before or alongside efficacy studies, perform a PK study to measure the concentration of this compound in the plasma over time after administration. This will determine the actual exposure (AUC, Cmax) in the animals.
-
Re-evaluate the Formulation: If PK data confirms low exposure, a more advanced formulation is necessary. Lipid-based drug delivery (LBDD) is a proven method for enhancing the oral bioavailability of lipophilic drugs.[3][4]
-
Consider Alternative Routes of Administration: For initial proof-of-concept studies, you might consider an alternative route of administration, such as intraperitoneal (IP) injection, to bypass the challenges of oral absorption and confirm that the compound is active in vivo when systemic exposure is achieved.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties? A1: this compound is a tetrahydrofuran (B95107) lignan, which is a type of polyphenolic compound isolated from Piper futokadsura.[1] Its key properties are summarized in the table below. A significant challenge for in vivo delivery is its predicted low water solubility.[1]
| Property | Value/Description | Reference |
| Compound Type | Tetrahydrofuran Lignan, Polyphenolic Compound | [1] |
| Molecular Formula | C21H24O5 | [1] |
| Molecular Weight | 356.41 g/mol | [1] |
| Predicted Property | Low water solubility | [1] |
| Known Activities | Putative anti-neoplastic, Nitric oxide inhibitor | [6][7] |
Q2: What are the main challenges in delivering this compound in animal models? A2: The primary challenge is its poor aqueous solubility, which leads to several downstream issues for oral administration:
-
Low Bioavailability: The fraction of the administered dose that reaches systemic circulation is likely to be low and variable.[8][9]
-
Inconsistent Absorption: Absorption can be highly dependent on physiological factors within the GI tract.[2][10]
-
Formulation Difficulties: Creating a stable and effective oral dosage form can be difficult. Simple suspensions may lead to inaccurate dosing due to compound settling.
Q3: What are the recommended formulation strategies to improve the bioavailability of this compound? A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. Lipid-based formulations are particularly promising.[2][3][11]
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, increasing the surface area for absorption.[2][11] | Requires screening of excipients for solubilizing capacity and compatibility. |
| Particle Size Reduction | Decreasing the particle size (micronization/nanonization) increases the surface-area-to-volume ratio, enhancing the dissolution rate.[3] | May require specialized equipment. The potential for particle aggregation needs to be monitored. |
| Use of Co-solvents | Water-miscible organic solvents are used to increase the solubility of the compound in the formulation.[3] | The concentration of co-solvents must be carefully controlled to avoid toxicity in animals.[5] |
| Inclusion Complexation | Cyclodextrins are used to form complexes where the hydrophobic drug is encapsulated, increasing its solubility in water.[3] | Can be a highly effective method, but the stoichiometry of the complex needs to be determined. |
Q4: How can I visualize the proposed mechanism of action for this compound? A4: this compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth and survival.[6]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general method for developing a SEDDS formulation to improve the oral bioavailability of this compound.
1. Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG, Maisine® CC)[3]
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)[3]
-
Glass vials, magnetic stirrer, water bath.
2. Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Add an excess amount of this compound to 1 mL of each excipient in a glass vial.
-
Mix vigorously and place in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare different ratios of the selected excipients. For example, vary the surfactant-to-oil ratio (SOR) and the co-solvent concentration.
-
Accurately weigh the components into a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat (e.g., to 40°C) and stir until a clear, homogenous solution is formed.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared formulation dropwise into 250 mL of distilled water in a glass beaker with gentle stirring.
-
Visually observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white, stable microemulsion rapidly and without precipitation.
-
Protocol 2: General Protocol for Oral Administration and Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to assess the pharmacokinetics of a this compound formulation.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).[2]
-
Acclimatize animals to the housing conditions for at least one week before the experiment.[5]
-
Fast animals overnight (12-16 hours) before dosing, with free access to water.[2]
2. Formulation Preparation and Dosing:
-
Prepare the this compound formulation (e.g., SEDDS as described above) on the day of dosing. Ensure it is homogeneous and the concentration is verified.[2]
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the formulation orally using a gavage needle at the desired dose (e.g., 10 mg/kg).
-
A separate group of animals should receive the vehicle alone as a control.[5]
3. Blood Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA). Keep the samples on ice.[2]
4. Plasma Preparation and Analysis:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[2]
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[2]
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[2]
5. Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the optimization of this compound delivery in animal models.
Caption: Workflow for formulation development and in vivo testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinaria.org [veterinaria.org]
Validation & Comparative
Validating the Anti-inflammatory Activity of Futokadsurin C In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo anti-inflammatory activity of Futokadsurin C, a tetrahydrofuran (B95107) lignan (B3055560) with known in vitro inhibitory effects on nitric oxide (NO) production.[1] Due to the absence of published in vivo studies on this compound, this document outlines a proposed validation strategy, comparing its potential efficacy against established anti-inflammatory agents in relevant preclinical models. The experimental data for comparator compounds are drawn from existing literature to provide a benchmark for future studies.
Executive Summary
This compound has been identified as an inhibitor of nitric oxide production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This mechanism suggests potential as an anti-inflammatory agent, as excessive NO, produced by inducible nitric oxide synthase (iNOS), is a key mediator in various inflammatory conditions. To translate this in vitro finding to a therapeutic context, in vivo validation is essential. This guide proposes the use of the carrageenan-induced paw edema model, a standard for acute inflammation, to assess the efficacy of this compound and compares its hypothetical performance with a non-selective COX inhibitor (Indomethacin) and a selective iNOS inhibitor (Aminoguanidine).
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the expected outcomes of this compound in the carrageenan-induced paw edema model, benchmarked against known anti-inflammatory drugs.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Mechanism of Action | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h | Reference |
| This compound (Hypothetical) | iNOS Inhibition | 10, 30, 100 | Data to be determined | - |
| Indomethacin | COX-1/COX-2 Inhibition | 5 | ~50-60% | [2] |
| Aminoguanidine | Selective iNOS Inhibition | 50 | ~40-50% | - |
| Celecoxib | Selective COX-2 Inhibition | 30 | ~78% | [3] |
Note: Data for this compound is hypothetical and serves as a placeholder for future experimental results. The efficacy of comparator compounds can vary based on experimental conditions.
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
This compound is postulated to exert its anti-inflammatory effects by inhibiting the production of nitric oxide. The primary pathway for inflammatory NO production involves the activation of the transcription factor NF-κB, which leads to the expression of the iNOS enzyme.
Figure 1: Proposed mechanism of action for this compound in the LPS-induced inflammatory pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[4][5]
-
Animals: Male Wistar rats (180-200g) are used.
-
Acclimatization: Animals are housed for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[4]
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan control
-
Group 3: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan
-
Group 4: Indomethacin (e.g., 5 mg/kg, p.o.) + Carrageenan
-
Group 5: Aminoguanidine (e.g., 50 mg/kg, i.p.) + Carrageenan
-
-
Procedure:
-
Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.[2]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[2][6]
-
Paw volume is measured immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[2]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.
Measurement of Inflammatory Mediators
To further elucidate the mechanism of action, levels of key inflammatory mediators can be quantified in the paw tissue.
-
Sample Collection: At the end of the paw edema experiment (e.g., 5 hours), animals are euthanized, and the inflamed paw tissue is collected.[4]
-
Homogenization: The tissue is homogenized in an appropriate buffer.
-
Analysis:
-
Nitric Oxide: Measured indirectly by quantifying nitrite/nitrate levels using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantified using an ELISA kit.
-
iNOS and COX-2 Expression: Assessed by Western blot or immunohistochemistry.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo validation of this compound.
Figure 2: Workflow for the in vivo validation of this compound's anti-inflammatory activity.
Conclusion
While in vitro data for this compound is promising, rigorous in vivo testing is imperative to validate its therapeutic potential as an anti-inflammatory agent. The experimental framework proposed in this guide, utilizing the carrageenan-induced paw edema model and comparing against established drugs, provides a clear and objective pathway for this validation. A positive outcome in these studies, demonstrating significant inhibition of paw edema and a corresponding reduction in inflammatory mediators like NO, would provide strong evidence for the continued development of this compound as a novel anti-inflammatory drug.
References
- 1. benchchem.com [benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Futokadsurin C: A Comparative Analysis Against Classical Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Futokadsurin C with other well-established nitric oxide synthase (NOS) inhibitors. The content is based on available experimental data to offer an objective evaluation of its performance and potential as a modulator of nitric oxide production.
Introduction to Nitric Oxide Synthases and Their Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While constitutive isoforms nNOS and eNOS play vital roles in neuronal signaling and maintaining vascular tone respectively, the inducible isoform, iNOS, is primarily expressed in immune cells like macrophages in response to inflammatory stimuli.[1] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock.[2] Consequently, the development of selective NOS inhibitors is a significant area of research for therapeutic intervention.
This guide focuses on this compound, a tetrahydrofuran (B95107) lignan, and compares its inhibitory profile with three classical NOS inhibitors: L-NAME (Nω-nitro-L-arginine methyl ester), Aminoguanidine, and 7-Nitroindazole (7-NI).
Comparative Analysis of Inhibitor Potency
The inhibitory potential of a compound against NOS isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and the selected comparator compounds.
| Compound | Target/Assay | Cell Line/Enzyme | IC50 / Ki |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported |
| L-NAME | nNOS (bovine) | - | Ki: 15 nM[3] |
| eNOS (human) | - | Ki: 39 nM[3] | |
| iNOS (murine) | - | Ki: 4.4 µM[3] | |
| NOS (purified brain) | - | IC50: 70 µM[4][5] | |
| Aminoguanidine | iNOS (mouse) | - | IC50: 2.1 µM[4][6] |
| iNOS (rat lung) | - | IC50: 30 µM[7] | |
| cNOS (rat brain) | - | IC50: 140 µM[7] | |
| 7-Nitroindazole | nNOS (mouse cerebellum) | - | IC50: 0.47 µM[8][9] |
Note: A direct IC50 value for this compound against purified NOS enzymes has not been reported in the reviewed literature. Its activity has been characterized by its ability to inhibit NO production in stimulated macrophage cells.[4] L-NAME is a broad-spectrum NOS inhibitor, while Aminoguanidine shows some selectivity for iNOS, and 7-Nitroindazole is a known selective inhibitor of nNOS.[8][10][11]
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the key signaling pathway for NO production in macrophages and a typical experimental workflow for assessing NOS inhibition.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the inhibitory effect of compounds on NO production in a cell-based assay.[12][13]
-
Cell Culture and Seeding: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[14] Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[15]
-
Compound Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, L-NAME, Aminoguanidine). After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 U/mL) to induce iNOS expression and NO production.[4] Control wells with unstimulated cells and vehicle-treated stimulated cells are included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature. The absorbance is measured at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Cell Viability Assay (e.g., MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.[4] After the 24-hour treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is read at an appropriate wavelength.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Direct NOS Enzyme Inhibition Assay (Citrulline Assay)
This is a common method to determine the direct inhibitory effect of a compound on the activity of purified NOS isoforms.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), purified recombinant nNOS, eNOS, or iNOS enzyme, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).
-
Inhibitor and Substrate Addition: The test compound at various concentrations is added to the reaction mixture. The enzymatic reaction is initiated by the addition of the substrate, L-arginine, which is typically radiolabeled (e.g., [3H]L-arginine).
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop buffer, often containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
Separation and Quantification: The resin binds to the unreacted radiolabeled L-arginine, while the radiolabeled product, L-citrulline, remains in the supernatant. The radioactivity of the supernatant is then measured using a scintillation counter.
-
Data Analysis: The amount of [3H]L-citrulline produced is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound has demonstrated the ability to inhibit nitric oxide production in a cellular model of inflammation.[4] This suggests its potential as an anti-inflammatory agent. However, a direct quantitative comparison of its potency against the different NOS isoforms is currently limited by the lack of reported IC50 or Ki values from direct enzyme inhibition assays. In contrast, L-NAME, Aminoguanidine, and 7-Nitroindazole have well-characterized inhibitory activities against specific NOS isoforms. Further research, including direct enzyme inhibition studies, is necessary to fully elucidate the mechanism of action of this compound and to determine if its effect on NO production is due to direct inhibition of iNOS, interference with the iNOS induction pathway, or other cellular mechanisms.
References
- 1. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. japsonline.com [japsonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 7-Nitroindazole (7-NI) | nNOS inhibitor | Probechem Biochemicals [probechem.com]
- 10. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of Futokadsurin C and L-NAME as Nitric Oxide Synthase Inhibitors
This guide provides a detailed comparative analysis of Futokadsurin C, a natural tetrahydrofuran (B95107) lignan, and Nω-nitro-L-arginine methyl ester (L-NAME), a synthetic arginine analog. Both compounds are recognized for their inhibitory effects on nitric oxide (NO) production, a key signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, potency, and the experimental frameworks used for their evaluation.
Mechanism of Action
L-NAME is a well-established and widely used non-selective inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[4][5] It functions as a competitive inhibitor by acting as a substrate analog to L-arginine.[4] L-NAME itself is a prodrug that is hydrolyzed in vivo and in vitro to Nω-nitro-L-arginine (L-NOARG), which is a more potent inhibitor of the NOS enzymes.[6] Its extensive use in research has been pivotal in elucidating the role of NO in cardiovascular and neurological systems.[2][7] However, studies have shown that L-NAME can also slowly release NO from its nitro group, a phenomenon that may confound its intended NOS-inhibiting effects in certain experimental contexts.[1][8]
This compound , isolated from Piper futokadsura, has been identified as an inhibitor of NO production in cellular models of inflammation, specifically in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[9] Unlike L-NAME, its precise mechanism of action is not fully elucidated. Current evidence suggests its inhibitory action may be indirect, potentially by modulating signaling pathways that lead to the expression of the iNOS enzyme, such as the PI3K/Akt/mTOR pathway, rather than by direct competitive inhibition of the enzyme itself.[9][10]
Data Presentation: Inhibitor Potency
The following table summarizes the reported inhibitory concentrations of this compound and L-NAME. It highlights the potent, direct enzymatic inhibition by L-NAME across NOS isoforms and the current characterization of this compound at a cellular level.
| Compound | Target/Assay | Cell Line/Enzyme | IC50 / Ki | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported | [9] |
| L-NAME | nNOS (bovine) | Purified Enzyme | Ki: 15 nM | [5] |
| eNOS (human) | Purified Enzyme | Ki: 39 nM | [5] | |
| iNOS (murine) | Purified Enzyme | Ki: 4.4 µM | [5] | |
| iNOS (murine) | Mouse BV2 Cells | IC50: 18.9 µM | [5] | |
| Brain NOS | Purified Enzyme | IC50: 70 µM | [6][11] |
Note: While this compound has been shown to inhibit NO production, a specific IC50 value has not been reported in the reviewed literature. The potency of L-NAME can vary based on assay conditions and whether it has been fully hydrolyzed to L-NOARG.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: LPS/IFN-γ signaling for iNOS induction and points of inhibition.
Caption: Workflow for validating a specific inhibitor of nitric oxide production.
Experimental Protocols
Protocol 1: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This cell-based assay is a primary method to screen for compounds that inhibit inducible nitric oxide production.
-
Cell Culture and Seeding: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[12]
-
Compound Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, L-NAME). After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL) and IFN-γ (10 U/mL) to induce iNOS expression.[9] Vehicle-treated stimulated cells serve as a positive control, and unstimulated cells serve as a negative control.
-
Nitrite (B80452) Quantification (Griess Assay): After 24 hours of incubation, a portion of the cell culture supernatant is collected.[12] The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. This involves a two-step diazotization reaction that produces a colored azo compound, which is quantified by measuring absorbance at 540 nm.[9][13]
-
Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The nitrite concentration in each sample is calculated from this curve, and the percentage of inhibition is determined relative to the positive control.
-
Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is crucial to ensure that the observed reduction in NO is not due to cell death.[9]
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on purified NOS enzyme activity.
-
Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline by a specific NOS isoform (nNOS, eNOS, or iNOS).[5][14]
-
Reaction Setup: The reaction is performed in a buffer (e.g., 50 mM HEPES, pH 7.4) containing the purified recombinant NOS enzyme, L-[¹⁴C]-Arginine, and essential cofactors including NADPH, calmodulin, and tetrahydrobiopterin (B1682763) (BH₄).[12]
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., L-NAME) or a vehicle control are added to the reaction mixture.
-
Reaction and Termination: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30 minutes). The reaction is then terminated by adding a stop buffer.[12]
-
Separation and Quantification: The reaction mixture is passed through a cation-exchange resin (e.g., Dowex AG 50WX-8). The positively charged, unreacted L-[¹⁴C]-Arginine binds to the resin, while the neutral L-[¹⁴C]-Citrulline product flows through.[5][12] The amount of L-[¹⁴C]-Citrulline in the eluate is then quantified using a scintillation counter.
-
Data Analysis: Enzyme activity is calculated based on the amount of L-citrulline produced. The IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 3: Ex Vivo Aortic Ring Vasodilation Assay
This functional assay assesses the effect of NOS inhibitors on the contractility of blood vessels.[15][16]
-
Tissue Preparation: The thoracic aorta is carefully dissected from a rat, cleaned of surrounding connective and adipose tissue, and cut into 1-4 mm rings.[17][18]
-
Mounting: The aortic rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Ringer solution), maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in vascular tone.[18][19]
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) to induce a stable, submaximal contraction.
-
Assessment of Endothelium-Dependent Relaxation: A vasodilator that acts via NO, such as acetylcholine (B1216132), is added in a cumulative concentration-response manner to confirm endothelial integrity and establish a baseline relaxation response.
-
Inhibitor Treatment: The rings are washed and then incubated with the NOS inhibitor (e.g., L-NAME) for a set period.
-
Repeat Relaxation Curve: The acetylcholine concentration-response curve is repeated in the presence of the inhibitor. An inhibition of vasodilation indicates that the compound is blocking endothelial NO production.[20]
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone. The effect of the inhibitor is quantified by the rightward shift of the concentration-response curve and the reduction in the maximal relaxation effect.
Conclusion
This compound and L-NAME both function as inhibitors of nitric oxide production but likely through different mechanisms. L-NAME is a potent, direct, and non-selective competitive inhibitor of all NOS isoforms, making it a cornerstone tool for studying the global physiological roles of NO.[4][5] Its effects are well-documented, though its potential to act as an NO donor can be a confounding variable.[1]
This compound represents a potential anti-inflammatory agent that reduces NO production in activated macrophages.[9] Current data suggests it may not be a direct enzyme inhibitor but rather acts upstream by inhibiting the expression of iNOS.[9][10] This distinction is critical: direct inhibitors like L-NAME block all NO production from existing enzymes, while expression inhibitors like this compound would primarily affect the large, sustained NO output characteristic of inflammatory conditions, potentially offering a more targeted therapeutic effect with fewer side effects related to the inhibition of constitutive nNOS and eNOS.
To fully characterize this compound, further studies are necessary. Direct enzyme inhibition assays are required to definitively determine its interaction with NOS isoforms, and detailed molecular studies are needed to confirm its effect on the iNOS expression pathway, as outlined in the provided experimental workflow.
References
- 1. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Therapeutic potential of nitric oxide synthase inhibitor from natural sources for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
- 19. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Wortmannin: A Comparative Guide to Modern PI3K Inhibitors
For researchers, scientists, and drug development professionals seeking potent and selective alternatives to the classical phosphoinositide 3-kinase (PI3K) inhibitor Wortmannin, this guide offers a comprehensive comparison of modern PI3K inhibitors. We delve into the performance of pan-PI3K and isoform-selective inhibitors, providing supporting experimental data and detailed protocols to inform your research and development endeavors.
Wortmannin, a fungal metabolite, has long served as a valuable tool in cell biology for its potent and irreversible inhibition of PI3K. However, its lack of specificity, targeting multiple PI3K isoforms and other related kinases, along with its inherent instability, has driven the development of more refined and targeted inhibitors.[1][2][3] This guide will compare Wortmannin to three such alternatives: the pan-PI3K inhibitor Pictilisib (GDC-0941), the PI3Kδ-selective inhibitor Idelalisib, and the PI3Kα-selective inhibitor Alpelisib (BYL719).
Performance Comparison: A Head-to-Head Analysis
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values of Wortmannin and its alternatives against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity Profile |
| Wortmannin | ~2-5 | ~0.6-2 | ~10 | ~3.9 | Pan-PI3K (non-selective)[4] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | Pan-PI3K[5] |
| Idelalisib | 820 | 565 | 89 | 2.5 | PI3Kδ selective[6][7] |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | PI3Kα selective[8][9] |
Note: IC50 values can vary depending on the specific assay conditions.
The PI3K Signaling Pathway and Points of Inhibition
The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and highlights the points of intervention for PI3K inhibitors.
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, we provide detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of the compounds on PI3K enzymatic activity in a cell-free system.
Workflow:
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant PI3K isoform, the lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations in a kinase reaction buffer.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[10]
-
Detection: The amount of product (ADP or PIP3) is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay) or through methods like ELISA or radio-labeling.[10]
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[10]
Western Blot Analysis for Phospho-Akt
This experiment evaluates the ability of the inhibitors to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells with an active PI3K/Akt pathway and treat with a dose range of the PI3K inhibitor for a specified time.[11]
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.[11]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.[11][12]
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.[11]
Cell Viability Assay
This assay determines the effect of the PI3K inhibitors on cell proliferation and survival.
Workflow:
References
- 1. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Futokadsurin C with Other PI3K Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel natural product, Futokadsurin C, against a range of established phosphoinositide 3-kinase (PI3K) inhibitors. While this compound is hypothesized to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival, direct quantitative data on its PI3K inhibitory activity is not yet available.[1] This document, therefore, presents a comprehensive overview of well-characterized PI3K inhibitors, supported by experimental data, and outlines the methodologies required to evaluate the potential of new chemical entities like this compound in this class.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival.
This compound: A Putative PI3K Pathway Modulator
This compound is a novel natural product with potential anti-cancer properties.[1] Current research suggests that its mechanism of action may involve the modulation of the PI3K/Akt/mTOR signaling pathway.[1] However, to date, there is no published data providing a direct measure of its inhibitory concentration (IC50) against any of the PI3K isoforms. It is important to note that this compound has also been identified as an inhibitor of nitric oxide production, suggesting it may have multiple biological activities. Further investigation is required to elucidate its precise molecular targets and to quantify its potency as a PI3K inhibitor.
Comparative Analysis of Established PI3K Inhibitors
To provide a benchmark for the evaluation of new compounds like this compound, this section details the inhibitory profiles of several well-characterized PI3K inhibitors. These inhibitors are categorized based on their selectivity for the different Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).
Data Presentation: Inhibitory Potency (IC50) of PI3K Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected PI3K inhibitors against the four Class I PI3K isoforms and, where applicable, mTOR. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in a cell-free assay. A lower IC50 value indicates greater potency.
Table 1: Pan-PI3K Inhibitors
| Compound | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Reference(s) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | [2][3][4] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | [5][6][7][8][9] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | [1][10][11][12][13][14][15][16][17] |
Table 2: Isoform-Selective PI3K Inhibitors
| Compound | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Primary Target(s) | Reference(s) |
| Alpelisib (B612111) (BYL719) | 5 | 1200 | 250 | 290 | p110α | [18][19][20][21] |
| Idelalisib (CAL-101) | 820 | 565 | 89 | 2.5 | p110δ | [22][23][24][25] |
| Duvelisib (IPI-145) | 1602 | 85 | 27.4 | 2.5 | p110δ, p110γ | [26][27][28][29][30] |
Table 3: Dual PI3K/mTOR Inhibitors
| Compound | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | mTOR (nM) | Reference(s) |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 20.7 | [31][32][33][] |
Experimental Protocols for Evaluating PI3K Inhibitors
To ascertain the PI3K inhibitory potential of a compound like this compound, a series of in vitro and cell-based assays are required. The following protocols outline the standard methodologies used in the field.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Reagents and Materials : Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α), lipid substrate (e.g., PIP2), ATP, kinase assay buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The test compound is serially diluted and incubated with the purified PI3K enzyme in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the lipid substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Phospho-Akt Assay (Western Blot)
This cell-based assay determines the effect of a compound on the PI3K pathway within a cellular context by measuring the phosphorylation of Akt, a key downstream effector.
-
Cell Culture and Treatment :
-
Cancer cell lines with a known constitutively active PI3K pathway are cultured to sub-confluency.
-
Cells are treated with various concentrations of the test compound for a specified duration.
-
-
Protein Extraction and Quantification :
-
Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : The band intensities for p-Akt are normalized to the total Akt levels to determine the extent of pathway inhibition.
Conclusion
The PI3K/Akt/mTOR pathway remains a highly validated target for cancer therapy. While this compound has emerged as a compound of interest with a hypothesized role in modulating this pathway, its direct inhibitory effects on PI3K are yet to be determined. This guide provides a framework for its evaluation by comparing it with established PI3K inhibitors of various classes. The provided quantitative data for existing inhibitors and the detailed experimental protocols offer a clear path for researchers to systematically investigate the potential of this compound and other novel compounds as PI3K-targeting therapeutic agents. The elucidation of a specific IC50 value for this compound against the PI3K isoforms is a critical next step in understanding its mechanism of action and its potential for further development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 10. cellagentech.com [cellagentech.com]
- 11. adooq.com [adooq.com]
- 12. tribioscience.com [tribioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pictilisib (GSC-0941) | PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Idelalisib | Autophagy | PI3K | TargetMol [targetmol.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. selleckchem.com [selleckchem.com]
- 28. apexbt.com [apexbt.com]
- 29. Duvelisib | INK1197 | PI3K inhibitor | p100δ inhibitor | TargetMol [targetmol.com]
- 30. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 31. medchemexpress.com [medchemexpress.com]
- 32. selleckchem.com [selleckchem.com]
- 33. medchemexpress.com [medchemexpress.com]
Validating the In Vitro Anti-Cancer Effects of Futokadsurin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro anti-cancer potential of Futokadsurin C. Due to the current lack of publicly available quantitative data on this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive assessment. For illustrative purposes, comparative data for the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, are included for two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma).
Overview of Compounds
| Compound | Class | Hypothesized Mechanism of Action |
| This compound | Natural Product | Modulation of the PI3K/Akt/mTOR signaling pathway.[1] |
| Doxorubicin | Anthracycline Antibiotic | Intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species. |
| Cisplatin | Platinum-based drug | Forms DNA adducts, leading to DNA damage and subsequent apoptosis. |
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table illustrates the comparative IC50 values for Doxorubicin and Cisplatin. Data for this compound should be populated upon experimental determination.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Cell Line | This compound | Doxorubicin | Cisplatin |
| MCF-7 | Data not available | ~1.85[2] | ~10-20 |
| HeLa | Data not available | ~0.5 - 2.0 | ~5-15 |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The following table presents the percentage of apoptotic cells following treatment with Doxorubicin and Cisplatin.
Table 2: Comparative Analysis of Apoptosis Induction (48h Treatment)
| Cell Line | Compound | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells |
| MCF-7 | This compound | (e.g., IC50) | Data not available | Data not available |
| Doxorubicin | 1.85 µM | Data not available | Significant increase[2] | |
| HeLa | This compound | (e.g., IC50) | Data not available | Data not available |
| Cisplatin | IC50 | Significant increase | Significant increase |
Cell Cycle Analysis
Anti-cancer drugs often exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. The table below shows the effects of Doxorubicin and Cisplatin on cell cycle distribution.
Table 3: Comparative Cell Cycle Analysis (% of Cells in Each Phase after 24h Treatment)
| Cell Line | Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | This compound | Data not available | Data not available | Data not available |
| Doxorubicin | Decrease | Increase | Increase[3] | |
| HeLa | This compound | Data not available | Data not available | Data not available |
| Cisplatin | Decrease | Increase | Increase[4][5] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by this compound.
Caption: General experimental workflow for in vitro anti-cancer validation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide provides a structured approach to validate the in vitro anti-cancer effects of this compound. The provided comparative data for Doxorubicin and Cisplatin offer a benchmark for assessing its potential efficacy. The hypothesized involvement of the PI3K/Akt/mTOR pathway suggests a targeted mechanism of action that warrants further investigation. Future studies should focus on generating robust quantitative data for this compound to populate the comparative tables and elucidate its therapeutic potential. The experimental protocols and workflows detailed herein provide a clear roadmap for conducting these essential validation studies.
References
Unraveling the Potential of Futokadsurin C: A Comparative Analysis of PI3K/Akt/mTOR Pathway Modulation
For Immediate Release
This guide provides a comparative analysis of the putative effects of Futokadsurin C on the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. While experimental validation for this compound's direct impact on this pathway is still emerging, this document serves as a resource for researchers by juxtaposing its hypothesized mechanism with well-characterized inhibitors of this critical cancer-related pathway.
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound, a novel natural product, has been hypothesized to exert anti-neoplastic properties by modulating this pathway.[2] This guide offers a framework for evaluating this hypothesis by comparing its potential action with established inhibitors.
Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors
To provide a clear benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of known modulators of the PI3K/Akt/mTOR pathway. At present, specific IC50 values for this compound's direct activity on this pathway have not been reported in the reviewed literature.
| Compound | Target(s) | Cell Line/Assay | IC50 Value | Reference(s) |
| This compound | Putatively PI3K/Akt/mTOR Pathway | Not Reported | Not Reported | [2] |
| Wortmannin | Pan-PI3K | Cell-free assay | 3 nM | [3] |
| PI3K | RBL-2H3 cells | 3 nM | [3] | |
| DNA-PK | Cell-free assay | 16 nM | [3] | |
| ATM | Cell-free assay | 150 nM | [3] | |
| Perifosine | Akt | MM.1S cells | 4.7 µM | [4] |
| Proliferation | Immortalized keratinocytes (HaCaT), Head and neck squamous carcinoma cells | 0.6–8.9 µM | [4] | |
| Gedunin | PI3K/Akt/mTOR Pathway | Hamster buccal pouch carcinoma model | Not Reported | [5] |
Visualizing the PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling cascade, a critical regulator of cellular processes frequently dysregulated in cancer.[6]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
To facilitate further research into the effects of this compound and other novel compounds on the PI3K/Akt/mTOR pathway, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the impact of a compound on cell proliferation.
-
Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound, Wortmannin, Perifosine) in a suitable solvent like DMSO.
-
Add the compounds to the wells at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
-
MTT Incubation and Measurement:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway Activation
This protocol details the detection of key phosphorylated proteins to assess the activation state of the PI3K/Akt/mTOR pathway.[7][8]
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of the test compound for the desired time points. Include positive and negative controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt Ser473, Akt, p-mTOR Ser2448, mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow for Compound Validation
The following diagram outlines a typical workflow for investigating the impact of a novel compound, such as this compound, on the PI3K/Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Gedunin abrogates aldose reductase, PI3K/Akt/mToR, and NF-κB signaling pathways to inhibit angiogenesis in a hamster model of oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Futokadsurin C and Other Lignans' Bioactivities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of the biological activities of Futokadsurin C and other prominent lignans (B1203133). This document synthesizes experimental data on their anti-cancer, anti-inflammatory, and antiviral properties, offering a side-by-side evaluation of their performance. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in this field.
Lignans are a diverse group of polyphenolic compounds found in plants, recognized for their wide array of pharmacological activities.[1] Among these, this compound, a tetrahydrofuran (B95107) lignan (B3055560), has garnered interest for its potential therapeutic applications. This guide aims to contextualize the bioactivity of this compound by comparing it with other well-characterized lignans, including those from the Schisandra genus and other sources.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antiviral activities of this compound and other selected lignans, primarily presented as IC50 values (the concentration of a substance required to inhibit a specific biological process by 50%).
Anti-Cancer Activity
The cytotoxic effects of various lignans against a range of human cancer cell lines are presented below. Lower IC50 values indicate greater potency.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not explicitly reported in the provided search results. | - | |
| (-)-Asarinin | A2780 (Ovarian) | 38.45 ± 2.78 | [2] |
| SKOV3 (Ovarian) | 60.87 ± 5.01 | [2] | |
| Podophyllotoxin | A549 (Lung) | 0.002 | [2] |
| MCF-7 (Breast) | 0.004 | [2] | |
| Schisandrin A | Multiple cell lines | See Reference | [3] |
| Schisandrin B | Multiple cell lines | See Reference | [3] |
| Schisandrin C | Multiple cell lines | See Reference | [3] |
| Gomisin A | Multiple cell lines | See Reference | [3] |
| Deoxyschizandrin | Multiple cell lines | See Reference | [3] |
Anti-Inflammatory Activity
The anti-inflammatory potential of lignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Lignan | Assay | IC50 (µM) | Reference |
| This compound | Nitric Oxide Production Inhibition | Not Reported* | [4] |
| Gomisin N | Nitric Oxide Production Inhibition | 15.8 ± 2.1 | [5] |
| Schisandrin C | Nitric Oxide Production Inhibition | 8.5 ± 0.5 | [5] |
| Gomisin D | Nitric Oxide Production Inhibition | 25.0 ± 1.6 | [5] |
| Gomisin C | Nitric Oxide Production Inhibition | 24.8 ± 2.0 | [5] |
| Myrislignan | Nitric Oxide Production Inhibition | Dose-dependent inhibition | [6] |
*this compound has been shown to inhibit nitric oxide production in murine macrophage-like RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent. However, a specific IC50 value was not reported in the reviewed literature.[4]
Antiviral Activity
Several lignans have demonstrated efficacy against various viruses. The EC50 value represents the concentration of a drug that gives half-maximal response.
| Lignan | Virus | EC50 (µM) | Reference |
| This compound | Not explicitly reported in the provided search results. | - | |
| (-)-Asarinin | Foot-and-Mouth Disease Virus (FMDV) | 15.11 | [7] |
| Sesamin | Foot-and-Mouth Disease Virus (FMDV) | 52.98 | [7] |
| Justicidin B | Sindbis virus | Highly effective | [8] |
| Podophyllotoxin | Murine Cytomegalovirus (CMV) | Potent inhibitor | [8] |
Key Signaling Pathways in Lignan Bioactivity
Lignans exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate two critical pathways implicated in the anti-cancer and anti-inflammatory activities of these compounds.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound and other lignans.
Caption: Inhibition of the NF-κB signaling pathway by lignans.
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility of the experimental findings.
MTT Assay for Cytotoxicity
This assay determines the cytotoxic effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of the test lignan and a vehicle control. Incubate for another 24 to 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT assay.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency.[2]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test lignan for 1 hour.[2]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[2]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[2]
-
Griess Reagent Addition: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[2]
-
Incubation: Incubate for 10 minutes at room temperature in the dark.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The antiviral action of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Futokadsurin C: A Comparative Analysis of its Specificity as a Nitric Oxide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Futokadsurin C as a nitric oxide (NO) inhibitor, comparing its performance with established alternatives, L-NAME and Aminoguanidine. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their investigative needs.
This compound, a naturally occurring lignan, has demonstrated inhibitory effects on nitric oxide production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage RAW 264.7 cells. This positions it as a potential anti-inflammatory agent, as excessive NO production is a hallmark of many inflammatory conditions. However, a quantitative measure of its potency, such as an IC50 value for NO inhibition in this cell line, has not been reported in the available scientific literature. This guide will, therefore, focus on a qualitative comparison of its mechanism of action against well-characterized nitric oxide synthase (NOS) inhibitors.
Comparative Analysis of Inhibitor Potency and Mechanism
To effectively assess the specificity of a nitric oxide inhibitor, it is crucial to understand both its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its mechanism of action. The following table summarizes the available data for this compound and two widely used NOS inhibitors, L-NAME and Aminoguanidine.
| Compound | Target/Assay | Cell Line/Enzyme | IC50/Ki | Primary Mechanism of Action |
| This compound | Nitric Oxide Production | RAW 264.7 Cells | Not Reported | Likely suppression of iNOS gene expression |
| L-NAME | Nitric Oxide Synthase (NOS) | Bovine nNOS | Ki = 15 nM | Competitive inhibitor of all NOS isoforms |
| Human eNOS | Ki = 39 nM | |||
| Murine iNOS | Ki = 4.4 µM | |||
| Nitric Oxide Production | Mouse BV2 Cells | IC50 = 18.9 µM | ||
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Mouse iNOS | IC50 = 2.1 µM | Preferential inhibitor of the iNOS isoform |
Note: The inhibitory activity of L-NAME and Aminoguanidine can vary depending on the specific experimental conditions, including the substrate concentration.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action, it is important to visualize the signaling cascade leading to NO production and the general workflow for evaluating potential inhibitors.
Caption: LPS/IFN-γ signaling pathway for iNOS induction and NO production.
Caption: Experimental workflow for assessing nitric oxide inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or comparator compounds (L-NAME, Aminoguanidine). After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS and 10 U/mL of IFN-γ to induce iNOS expression.
Nitric Oxide Quantification (Griess Assay)
This assay measures the concentration of nitrite (B80452) (NO2-), a stable and quantifiable end-product of NO metabolism in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.
-
Procedure:
-
After the 24-hour incubation period, 100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the test compounds.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
After collecting the supernatant for the Griess assay, the remaining cells in the 96-well plate are washed with phosphate-buffered saline (PBS).
-
100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
Inducible Nitric Oxide Synthase (iNOS) Activity Assay
This assay directly measures the enzymatic activity of iNOS in cell lysates.
-
Principle: The assay measures the conversion of a labeled substrate, such as [3H] L-arginine, to [3H] L-citrulline by iNOS.
-
Procedure:
-
RAW 264.7 cells are cultured and treated as described above.
-
After 24 hours, cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors.
-
The cell lysate (containing the iNOS enzyme) is incubated with a reaction mixture containing [3H] L-arginine, NADPH, and other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin).
-
The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-arginine using ion-exchange chromatography.
-
The amount of [3H] L-citrulline is quantified using a scintillation counter.
-
Conclusion
This compound demonstrates potential as an inhibitor of nitric oxide production in inflammatory conditions. While a direct comparison of its potency is limited by the lack of a reported IC50 value, its mechanism of action is likely to involve the suppression of iNOS expression, distinguishing it from direct enzymatic inhibitors like L-NAME and Aminoguanidine. To definitively establish the specificity and therapeutic potential of this compound, further investigations are warranted. These should include determining its IC50 for NO inhibition, elucidating its precise effects on the iNOS expression pathway (e.g., NF-κB and STAT1 activation), and conducting direct iNOS enzymatic assays to confirm whether it has any direct inhibitory effect on the enzyme.
Benchmarking Futokadsurin C: A Comparative Guide Against Established PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the activity of Futokadsurin C, a novel natural product with putative anti-neoplastic properties, against established cancer therapeutics. This compound is hypothesized to exert its anticancer effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in cancer.[1] Due to the limited publicly available quantitative data on the direct anti-cancer potency of this compound, this document outlines a comprehensive strategy for its evaluation and comparison with two well-characterized inhibitors of the PI3K/Akt/mTOR pathway: Gedatolisib (PF-05212384) and Pictilisib (GDC-0941) .
Comparative Analysis of Therapeutic Agents
This section provides a summary of this compound and the selected established therapeutics. The quantitative data for this compound is presented as "To Be Determined" (TBD) to highlight the experimental data that needs to be generated using the protocols outlined in this guide.
Table 1: Quantitative Comparison of this compound and Established PI3K/Akt/mTOR Inhibitors
| Feature | This compound | Gedatolisib (PF-05212384) | Pictilisib (GDC-0941) |
| Mechanism of Action | Hypothesized PI3K/Akt/mTOR pathway inhibitor[1] | Dual inhibitor of PI3Kα, PI3Kγ, and mTOR[2][3] | Pan-Class I PI3K inhibitor (p110α, β, δ, and γ)[4] |
| Primary Cellular Target(s) | TBD | PI3Kα, PI3Kγ, mTORC1/2[2] | PI3Kα, PI3Kδ (with activity against β and γ isoforms)[5] |
| IC50 (PI3Kα) | TBD | 0.4 nM[6][3] | 3 nM[4] |
| IC50 (mTOR) | TBD | 1.6 nM[3] | 580 nM[4] |
| Cellular IC50 (PC3 Prostate Cancer) | TBD | 13.1 nM[3] | 280 nM[7] |
| Cellular IC50 (MDA-MB-361 Breast Cancer) | TBD | 4 nM[3] | 720 nM[5] |
| Cellular IC50 (U87MG Glioblastoma) | TBD | < 100 nM | 950 nM[7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for benchmarking, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments required to benchmark this compound are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
1. Cell Seeding:
- Culture selected cancer cell lines (e.g., PC3, MDA-MB-361, U87MG) in appropriate media.
- Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[4]
2. Compound Treatment:
- Prepare serial dilutions of this compound, Gedatolisib, and Pictilisib in culture medium.
- Treat the cells with the compounds at various concentrations for 48-72 hours. Include a vehicle-only control.
3. MTT Addition and Incubation:
- Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
4. Formazan (B1609692) Solubilization:
- Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][8]
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the log of the compound concentration against the percentage of cell viability.[4]
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This protocol is to confirm the inhibitory effect of the compounds on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key proteins.
1. Cell Treatment and Lysis:
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with this compound, Gedatolisib, and Pictilisib at their respective IC50 concentrations for a specified time.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[9]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and other relevant downstream effectors overnight at 4°C.[9][10]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
5. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
- Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on the distribution of cells in different phases of the cell cycle.
1. Cell Treatment and Harvesting:
- Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
2. Cell Fixation:
- Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and incubate for at least 2 hours at -20°C.[11]
3. Staining:
- Wash the fixed cells to remove the ethanol.
- Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[11]
4. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Conclusion
This guide provides a robust framework for the comprehensive evaluation of this compound's anti-cancer activity and its comparison with established PI3K/Akt/mTOR inhibitors. By following the detailed protocols for cell viability, Western blot, and cell cycle analysis, researchers can generate the necessary quantitative data to rigorously benchmark the performance of this compound. This will enable an objective assessment of its therapeutic potential and inform future drug development efforts.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gedatolisib (PF05212384, PKI587) | PI3Kα inhibitor | PI3Kγ inhibitor | mTOR inhibitor | CAS 1197160-78-3 | Buy Gedatolisib (PF05212384, PKI587) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Safety Operating Guide
Safe Handling and Disposal of Futokadsurin C: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
When handling a compound with unknown properties like Futokadsurin C, a conservative approach to safety is crucial. The primary goal is to minimize exposure through all potential routes, including inhalation, skin contact, and ingestion.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on a risk assessment assuming the compound is potentially potent or toxic.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][3][4] | To protect the eyes and face from splashes, aerosols, or airborne particles. |
| Skin and Body Protection | A fully fastened laboratory coat, with consideration for a flame-resistant coat if flammable solvents are in use.[1][3][5] | To protect skin and clothing from contamination. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[1][3] | To prevent skin contact. It is important to check for breakthrough times with the specific solvents being used. |
| Respiratory Protection | An N95 or higher-rated respirator should be used if handling the compound as a powder outside of a certified chemical fume hood.[1][4] | To prevent the inhalation of fine particles or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory.
-
Ventilation: All handling of the compound, especially as a solid, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
2. Weighing and Solution Preparation:
-
Weighing: When weighing the solid compound, use a powder-coated balance enclosure or perform the task within a chemical fume hood to minimize the generation of airborne particles.[1] Use dedicated spatulas and weighing paper.
-
Dissolution: Add solvent to the weighed compound slowly to prevent splashing. Cap the container securely before mixing or sonicating.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Containers: Store this compound in a clearly labeled, tightly sealed container.[7]
-
Location: Keep the compound in a designated, ventilated, and access-controlled storage area.[1] If the compound is suspected to be light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[1]
4. Spill and Emergency Response:
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][8] Seek medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, flush with water for at least 15 minutes and seek immediate medical attention.[8]
-
Spills: For small spills, use a spill kit with appropriate absorbent materials. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] |
| Liquid Waste | Liquid waste containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste bottle.[1][7] |
| Container Disposal | Empty containers that held this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[9] |
| Final Disposal | Do not dispose of any this compound waste down the drain.[7] All waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[3][7] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.
Caption: Workflow for handling novel chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. benchchem.com [benchchem.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. wilcoprime.com [wilcoprime.com]
- 7. benchchem.com [benchchem.com]
- 8. twu.edu [twu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
